GSK180736A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGWIZTYAQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK180736A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) inhibitor. Subsequent research has identified it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] This dual inhibitory activity positions this compound as a valuable pharmacological tool for investigating cellular signaling pathways and a potential therapeutic agent, particularly in the context of cardiovascular diseases such as heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of GRK2 and ROCK1.
Inhibition of G protein-coupled receptor kinase 2 (GRK2)
GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), most notably the β-adrenergic receptors (βARs) in cardiomyocytes.[1][3] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive βAR desensitization, diminished cardiac contractility, and adverse cardiac remodeling.[1][3]
This compound binds to the active site of GRK2, preventing the phosphorylation of activated GPCRs.[4] This inhibition of GRK2 leads to the sensitization of βARs, enhancing their downstream signaling and improving cardiac function.[1]
Inhibition of Rho-associated coiled-coil kinase 1 (ROCK1)
ROCK1 is a key effector of the small GTPase RhoA and is involved in various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and cell motility.[2] In the cardiovascular system, ROCK1 is implicated in vasoconstriction and the pathogenesis of hypertension.[2] this compound's inhibitory action on ROCK1 can contribute to vasodilation and a reduction in blood pressure.[2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets and other related kinases has been determined through various in vitro kinase assays.
| Kinase Target | IC50 Value | logIC50 | Notes |
| GRK2 | 0.77 µM (770 nM)[2][5][6][7] | -6.6 | Potent and selective inhibition.[5] |
| ROCK1 | 100 nM (0.1 µM)[2][5][6] | -7.0 | Highly potent inhibition.[2][5] |
| GRK5 | - | -4.0 | Over 100-fold less potent than against GRK2.[2][6] |
| GRK1 | - | >-3 | ≥400-fold selective for GRK2 over GRK1.[4][5] |
| PKA | 30 µM | - | Weak inhibitor.[2][5][6] |
Signaling Pathways
The inhibitory actions of this compound impact key signaling pathways involved in cardiovascular function.
This compound Inhibition of GRK2 in the β-Adrenergic Receptor Signaling Pathway
Caption: this compound inhibits GRK2, preventing βAR phosphorylation and desensitization.
This compound Inhibition of the ROCK1 Signaling Pathway
Caption: this compound inhibits ROCK1, leading to vasodilation.
Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against various kinases.
General Protocol (adapted from Promega's ADP-Glo™ Kinase Assay): [1]
-
Reagents:
-
Procedure: a. In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control). b. Add 2 µL of kinase solution (e.g., 50 nM GRK).[1] c. Add 2 µL of substrate/ATP mixture. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. f. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. g. Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Cardiomyocyte Contractility Assay
Objective: To assess the functional effect of this compound on cardiomyocyte contractility.
Protocol (adapted from studies on isolated cardiomyocytes): [2][6]
-
Cell Preparation:
-
Isolate primary cardiomyocytes from the left ventricular free wall and septum of C57/Bl6 mice.[6]
-
Plate the isolated cardiomyocytes on laminin-coated glass coverslips.
-
-
Experimental Setup:
-
Mount the coverslips on a stage of an inverted microscope equipped with a video-based edge-detection system.
-
Superfuse the cells with a buffer (e.g., Tyrode's solution) at 37°C.
-
Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).
-
-
Procedure: a. Record baseline cardiomyocyte contractility (sarcomere shortening). b. Pre-treat the cells with this compound (e.g., 0.5 µM, 1 µM) or vehicle (PBS) for 10 minutes.[6] c. Stimulate the cells with isoproterenol (0.5 µM) for 2 minutes to induce a β-adrenergic response.[6] d. Record the changes in cardiomyocyte contractility.
-
Data Analysis:
-
Measure parameters such as peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relaxation (TR90).
-
Compare the contractile parameters between vehicle-treated and this compound-treated cells.
-
Co-crystallization of this compound with GRK2
Objective: To determine the three-dimensional structure of this compound in complex with its target protein GRK2 to understand the molecular basis of inhibition.
Protocol (adapted from structural studies of GRK2 inhibitors): [1][8]
-
Protein Preparation:
-
Express and purify recombinant human GRK2 and Gβγ subunits.
-
Form the GRK2-Gβγ complex by mixing the purified proteins in a 1.2:1 molar ratio of GRK2 to Gβγ.[1]
-
-
Complex Formation and Crystallization: a. Add this compound (from a concentrated stock in DMSO) to the protein complex to a final concentration of 500 µM.[1] b. Add MgCl2 to a final concentration of 2 mM.[1] c. Incubate the mixture on ice for 30 minutes. d. Set up crystallization trials using the hanging drop vapor diffusion method at 4°C. The reservoir solution may contain precipitants like PEG 3350, a buffer such as MES, and a salt like NaCl.[8]
-
Data Collection and Structure Determination: a. Harvest and cryo-protect the crystals. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known GRK2 structure as a search model. d. Refine the atomic model against the experimental data.
Experimental Workflow Diagram
Caption: A logical workflow for the characterization of this compound's mechanism of action.
Conclusion
This compound is a dual inhibitor of GRK2 and ROCK1 with significant potential for research and therapeutic applications. Its ability to enhance β-adrenergic signaling in cardiomyocytes through GRK2 inhibition, coupled with its vasodilatory effects via ROCK1 inhibition, makes it a compelling candidate for the treatment of cardiovascular diseases, particularly heart failure. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide offer a solid foundation for further investigation and development of this and similar compounds.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 4. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 7. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK180736A: A Dual Inhibitor of ROCK1 and GRK2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK180736A, initially developed as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), was later identified as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This dual inhibitory activity has positioned this compound as a valuable chemical probe for studying the physiological and pathological roles of both kinases, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery
This compound was identified as a GRK2 inhibitor through a screening campaign of a collection of known protein kinase inhibitors.[1] The compound was originally developed by GlaxoSmithKline as a ROCK1 inhibitor.[2] Subsequent studies revealed its potent and selective inhibition of GRK2, with over 100-fold selectivity against other GRK subfamilies.[2][3] The discovery highlighted the potential for repurposing existing kinase inhibitors for new targets and provided a valuable tool for dissecting the distinct and overlapping functions of ROCK1 and GRK2.
Discovery Workflow
The discovery of this compound as a GRK2 inhibitor followed a logical progression from high-throughput screening to detailed characterization.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available, the synthesis of its close analogs has been described.[2] The general synthetic route involves a multi-step process, likely starting from commercially available precursors to construct the dihydropyrimidine core, followed by coupling with the indazole moiety. The synthesis of a key intermediate, a substituted dihydropyrimidine, can be achieved through a Biginelli-like condensation reaction.
Inferred Synthetic Scheme
The following scheme illustrates a plausible synthetic route to this compound based on the synthesis of its analogs.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and GRK2.
ROCK1 Signaling Pathway
ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.
GRK2 Signaling Pathway
GRK2 is a serine/threonine kinase that phosphorylates agonist-bound G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. This process is critical for regulating the duration and intensity of GPCR signaling.
Quantitative Data
The inhibitory potency of this compound against various kinases has been determined in multiple studies. The following table summarizes the reported IC50 values.
| Target Kinase | IC50 (nM) | Reference(s) |
| ROCK1 | 14 - 100 | [2][3][4] |
| GRK2 | 770 | [2][3][4] |
| GRK1 | >100,000 | [1][4] |
| GRK5 | >100,000 | [1][4] |
| PKA | 30,000 | [2][3] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 of this compound against ROCK1 or GRK2 using a luminescence-based assay.
Materials:
-
Recombinant human ROCK1 or GRK2 enzyme
-
Appropriate substrate (e.g., S6K substrate for ROCK1, Casein for GRK2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution in kinase buffer and add 2 µL to each well.
-
Prepare a 2X substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]
Isolated Cardiomyocyte Contractility Assay
This protocol describes a general method for assessing the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.
Materials:
-
Isolated adult mouse cardiomyocytes
-
Tyrode's solution (e.g., 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)
-
This compound
-
Isoproterenol (β-adrenergic agonist)
-
IonOptix MyoCam or similar video-based cell contractility measurement system
-
Field stimulator
Procedure:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with the contractility measurement system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).
-
Perfuse the cells with Tyrode's solution containing a known concentration of this compound for a defined period (e.g., 10-15 minutes).
-
Record contractility parameters in the presence of this compound.
-
To assess the effect on β-adrenergic signaling, co-perfuse with this compound and isoproterenol.
-
Analyze the changes in contractility parameters to determine the effect of this compound.[10][11][12][13]
Pharmacokinetics
Detailed pharmacokinetic studies of this compound are not extensively reported in the public domain. However, it has been noted to have poor bioavailability, which may limit its in vivo applications without formulation optimization.[2]
Conclusion
This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 signaling. Its dual inhibitory nature and high selectivity for GRK2 over other GRK family members make it a unique probe for dissecting the roles of these kinases in health and disease. While its development as a therapeutic agent may be hampered by its pharmacokinetic properties, it remains an important compound for basic and preclinical research. Further studies to improve its bioavailability could unlock its full therapeutic potential.
References
- 1. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ROCK1 Kinase Enzyme System Application Note [promega.kr]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. ROCK1 Kinase Enzyme System [promega.com]
- 10. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiomyocyte Contractility [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ncardia.com [ncardia.com]
GSK180736A: A Technical Guide to its Function as a ROCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[][4][5][6] This dual activity, particularly its potent inhibition of ROCK1, makes this compound a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Consequently, ROCK1 is a therapeutic target in a range of diseases, including cardiovascular conditions like hypertension.[][6]
This technical guide provides an in-depth overview of the function of this compound as a ROCK1 inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Inhibitor Activity
This compound demonstrates high potency against ROCK1, with notable selectivity over some other kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for this compound against various kinases.
| Target Kinase | IC50 Value | Assay Type | Notes |
| ROCK1 | 14 nM | Not Specified | High potency demonstrated. |
| ROCK1 | 100 nM | Cell-free assay | Potent inhibition in a cell-free system.[][5][7] |
| GRK2 | 0.77 µM (770 nM) | Cell-free assay | Selective inhibitor of GRK2.[][2][5][6][7] |
| GRK1 | >100 µM | Not Specified | Weak inhibitor. |
| GRK5 | >100 µM | Not Specified | Weak inhibitor, with over 300-fold less potency than against GRK2.[5][7] |
| PKA | 30 µM | Not Specified | Weak inhibitor.[][5][7] |
| RSK1 | 3,100 nM | Not Specified | Selective for ROCK1 over RSK1. |
| p70S6K | 2,850 nM | Not Specified | Selective for ROCK1 over p70S6K. |
Signaling Pathway
This compound exerts its effects by inhibiting ROCK1, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular contractility and cytoskeletal organization.
Figure 1: The RhoA/ROCK1 signaling pathway. Activation of RhoA leads to the activation of ROCK1, which then phosphorylates downstream targets to regulate the actin cytoskeleton and actomyosin contractility. This compound inhibits ROCK1, blocking these downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor function. The following sections describe key experimental protocols for characterizing this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and its inhibition by compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent-based system.
Workflow Diagram:
Figure 2: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human ROCK1 enzyme and a suitable substrate (e.g., S6K substrate peptide) in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer.
-
Perform serial dilutions of this compound in the kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO control).
-
Add the diluted ROCK1 enzyme to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[8]
-
Incubate at room temperature for 30 minutes.[8]
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cardiomyocyte Contractility and Downstream Signaling Assay
To assess the functional effect of this compound on cardiomyocytes, contractility can be measured, and the phosphorylation of downstream ROCK1 targets can be quantified by Western blotting.
Methodology for Western Blotting:
-
Cell Culture and Treatment:
-
Isolate primary cardiomyocytes from an appropriate animal model (e.g., neonatal rat or mouse) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate the cells and allow them to adhere and resume spontaneous beating.
-
Treat the cardiomyocytes with varying concentrations of this compound or vehicle control for a specified period.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK1 downstream target, such as phospho-Myosin Light Chain 2 (p-MLC2) at Ser19.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC2 signal to the total MLC or housekeeping protein signal.
-
Compare the levels of p-MLC2 in this compound-treated cells to the vehicle-treated control to determine the extent of ROCK1 inhibition in a cellular context.
-
Methodology for Contractility Assay:
-
Cell Preparation and Imaging:
-
Plate cardiomyocytes on glass-bottom dishes suitable for microscopy.
-
Place the dish on the stage of an inverted microscope equipped with a camera capable of high-speed video capture.
-
Maintain the cells in a perfusion chamber with a controlled environment (temperature, pH).
-
-
Data Acquisition:
-
Record videos of spontaneously contracting or electrically paced cardiomyocytes at baseline.
-
Perfuse the cells with media containing different concentrations of this compound.
-
After an equilibration period, record videos of the contracting cells under each inhibitor concentration.
-
-
Data Analysis:
-
Use specialized software (e.g., IonOptix, or custom analysis scripts) to analyze the video recordings.
-
Measure parameters such as peak shortening (the extent of cell length change), contraction velocity, and relaxation velocity.
-
Compare these parameters before and after the addition of this compound to quantify its effect on cardiomyocyte contractility. An increase in contractility may be observed due to the modulation of cytoskeletal dynamics.
-
Conclusion
This compound is a potent and valuable research tool for the study of ROCK1 signaling. Its high affinity for ROCK1 allows for the effective interrogation of this pathway in various in vitro and cellular models. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other ROCK inhibitors, facilitating further research into the therapeutic potential of targeting the Rho/ROCK pathway. As with any kinase inhibitor, it is crucial to consider its selectivity profile, including its activity against GRK2, when interpreting experimental results.
References
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
GSK180736A GRK2 inhibitor selectivity
An In-Depth Technical Guide to the Selectivity of GSK180736A, a GRK2 Inhibitor
Introduction
This compound is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil containing protein kinase 1 (ROCK1) inhibitor.[1][2] Subsequent research identified it as a potent, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[3] GRK2 plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling, a pathway central to numerous physiological processes. Dysregulation of GRK2 activity has been implicated in conditions such as heart failure, making it a significant therapeutic target.[1]
This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism of action and assessment workflows.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The data, summarized below, reveals a complex profile where this compound shows high potency for ROCK1 and moderate, yet selective, potency for GRK2 over other GRK subfamilies.
Table 1: IC50 Values of this compound Against a Panel of Kinases
| Kinase Target | IC50 Value | Notes |
| GRK2 | 0.77 µM (770 nM) | Potent inhibitor.[1][3][4][5][6][7][8][9] |
| ROCK1 | 14 nM - 100 nM | Highly potent; originally developed as a ROCK1 inhibitor.[3][4][5][7][9] |
| PKA | 30 µM to >100 µM | Weak inhibitor.[1][3][4][6][8][9] |
| GRK1 | >100 µM | Exhibits high selectivity for GRK2 over GRK1.[2][5][8][9] |
| GRK5 | ~100 µM (logIC50 = -4.0) | Exhibits high selectivity for GRK2 over GRK5.[5][8][9] |
| RSK1 | 3.1 µM (3,100 nM) | Moderate inhibitor.[8][9] |
| p20S6K | 2.85 µM (2,850 nM) | Moderate inhibitor.[8][9] |
Table 2: Selectivity Ratios of this compound
| Comparison | Selectivity Fold | Reference |
| GRK2 vs. other GRKs | >100-fold | [1][3][4][6] |
| GRK2 vs. GRK1 & GRK5 | ≥400-fold | [2][5] |
| GRK2 vs. GRK5 | ~300-fold | [4][5] |
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
GSK180736A downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling Pathways of GSK180736A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule inhibitor with a well-documented dual-targeting mechanism.[1][2] Initially developed as a Rho-associated, coiled-coil-containing protein kinase (ROCK) inhibitor, it was subsequently identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks governed by these two critical kinases. Its utility is particularly noted in cardiovascular research, where both ROCK and GRK2 pathways are implicated in pathologies such as heart failure and hypertension.[1][2] This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presents its quantitative inhibitory data, and details relevant experimental methodologies.
Mechanism of Action and Target Profile
This compound functions as an ATP-competitive inhibitor for both of its primary targets.[2] It demonstrates high potency against ROCK1 and selective inhibition of GRK2 over other GRK subfamilies and Protein Kinase A (PKA).[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets and other related kinases has been characterized through various in vitro kinase assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by half, are summarized below.
| Target Kinase | IC50 Value | Notes |
| ROCK1 | 14 nM - 100 nM | Highly potent. Note: Different sources report varying IC50 values.[2][4] |
| GRK2 | 0.77 µM (770 nM) | Selective inhibitor.[2][3][5][6] |
| GRK1 | >100 µM | >400-fold selective for GRK2 over GRK1.[4][5] |
| GRK5 | >100 µM | ≥300-fold less potent against GRK5 compared to GRK2.[3][5] |
| PKA | 30 µM | Weak inhibitor.[1][3][5] |
| RSK1 | 3.1 µM (3,100 nM) | Off-target activity.[4] |
| p70S6K | 2.85 µM (2,850 nM) | Off-target activity.[4] |
Downstream Signaling Pathways
Inhibition of GRK2 and Modulation of GPCR Signaling
G protein-coupled receptors (GPCRs) are integral membrane proteins that regulate numerous physiological processes. Their signaling is tightly controlled by GRKs. Upon agonist binding and receptor activation, GRK2 phosphorylates serine and threonine residues on the GPCR's intracellular domains. This phosphorylation event recruits β-arrestin, which sterically hinders further G-protein coupling, leading to signal desensitization and receptor internalization.[1]
By inhibiting GRK2, this compound prevents this critical phosphorylation step. The consequence is a sustained activation of GPCRs at the cell surface, leading to prolonged downstream signaling. This is particularly relevant for β-adrenergic receptors (βARs) in cardiomyocytes. Inhibition of GRK2 in these cells disrupts βAR internalization, enhancing their responsiveness to catecholamines and thereby increasing cardiac contractility.[1]
Caption: this compound inhibits GRK2, preventing GPCR phosphorylation and subsequent desensitization.
Inhibition of ROCK1 and Cytoskeletal Regulation
ROCK1 is a serine/threonine kinase that acts as a major downstream effector of the small GTPase RhoA. The RhoA/ROCK1 pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. When activated by GTP-bound RhoA, ROCK1 phosphorylates several substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to an increase in actin-myosin contractility and the formation of stress fibers.
This compound's potent inhibition of ROCK1 directly blocks these downstream events, promoting cytoskeletal relaxation. Interestingly, research has uncovered a negative feedback loop where the inhibition of ROCK1 can lead to the stimulation of Tiam1-induced Rac1 activity.[7] Activated Rac1, in turn, can antagonize and diminish the activity of the upstream activator, RhoA.[7] This feedback mechanism highlights the complex cross-talk between Rho family GTPases and suggests that ROCK1 inhibition can have broader effects than initially anticipated.
Caption: this compound inhibits ROCK1, affecting the cytoskeleton and a negative feedback loop.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of this compound against a target kinase like GRK2 or ROCK1 using a luminescence-based assay that measures ADP formation.[1][8]
Materials:
-
Purified recombinant kinase (e.g., GRK2, ROCK1)
-
Kinase-specific substrate (e.g., tubulin for GRK2)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound stock solution in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay System (Promega)
-
384-well low-volume assay plates (white)
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of this compound dilution or 5% DMSO (for control).
-
2 µL of the target kinase diluted in kinase buffer.
-
2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.
-
Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A generalized workflow for determining kinase inhibitor potency using the ADP-Glo assay.
Cardiomyocyte Contraction Assay
This assay measures the effect of this compound on the contractility of isolated cardiomyocytes, a functional readout of GRK2 inhibition.[2][3]
Materials:
-
Isolated primary cardiomyocytes (e.g., from neonatal C57/Bl6 mice) or iPSC-derived cardiomyocytes.
-
Appropriate cell culture medium and plates.
-
This compound dissolved in a suitable vehicle (e.g., PBS, DMSO).
-
GPCR agonist (e.g., Isoproterenol).
-
A system for measuring cell contraction (e.g., video-based edge detection, impedance measurement system).
Methodology:
-
Cell Plating: Plate isolated cardiomyocytes according to standard protocols and allow them to adhere and begin beating spontaneously.
-
Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control for a specified time (e.g., 10 minutes).[2][3]
-
Baseline Recording: Record the baseline contractile parameters (e.g., amplitude, velocity, frequency) of the cells.
-
Stimulation: Add a GPCR agonist like isoproterenol (e.g., 0.5 µM) to the medium to stimulate an increase in contractility.[2][3]
-
Post-stimulation Recording: Immediately after adding the agonist, record the contractile parameters for a set duration (e.g., 2 minutes).[2][3]
-
Data Analysis: Analyze the recorded data to quantify changes in contraction amplitude, peak shortening, and velocities of contraction and relaxation. Compare the response of this compound-treated cells to the vehicle control. An increase in the maximum contractility in the presence of the inhibitor would be indicative of GRK2 inhibition.[4]
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 4. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 7. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
GSK180736A: A Dual Inhibitor of ROCK1 and GRK2 in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a small molecule inhibitor that has garnered significant interest in cardiovascular research due to its dual inhibitory action against Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Both ROCK1 and GRK2 are key regulators of cardiovascular function and are implicated in the pathophysiology of various cardiovascular diseases, including heart failure, hypertension, and cardiac hypertrophy.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and its potential as a therapeutic agent in cardiovascular disease.
Core Mechanism of Action
This compound was initially developed as a potent inhibitor of ROCK1.[2] Subsequent research revealed its significant, albeit less potent, inhibitory activity against GRK2.[1][2] This dual-inhibitory profile makes this compound a unique tool for investigating the combined roles of these two important kinases in cardiovascular physiology and pathology.
G protein-coupled Receptor Kinase 2 (GRK2) Inhibition
GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs) in the heart.[1][2][4] In chronic heart failure, elevated levels and activity of GRK2 lead to excessive β-AR desensitization, blunting the heart's response to catecholamines and contributing to contractile dysfunction.[2][4] By inhibiting GRK2, this compound can help to restore β-AR sensitivity, thereby improving cardiac contractility and function.[4]
Rho-associated Coiled-coil Kinase 1 (ROCK1) Inhibition
ROCK1 is a downstream effector of the small GTPase RhoA and is involved in a wide range of cellular processes, including smooth muscle contraction, cell adhesion, and migration.[5][6] In the cardiovascular system, hyperactivity of the RhoA/ROCK1 pathway is associated with increased vascular resistance, endothelial dysfunction, and pathological cardiac remodeling.[5][6] Inhibition of ROCK1 by this compound can lead to vasodilation, reduced blood pressure, and potentially beneficial effects on cardiac fibrosis and hypertrophy.[5]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and other related kinases. This data highlights its potency and selectivity profile.
| Target Kinase | IC50 | Reference |
| ROCK1 | 100 nM | [1][2] |
| GRK2 | 0.77 µM (770 nM) | [1][2] |
| PKA | 30 µM | [1][2] |
| GRK1 | >100 µM | [7] |
| GRK5 | >100 µM | [7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound in the context of cardiovascular function.
Caption: GRK2-mediated desensitization of β-adrenergic receptors and its inhibition by this compound.
Caption: The RhoA/ROCK1 signaling pathway in vascular smooth muscle cells and its inhibition by this compound.
Experimental Protocols
The following are representative experimental protocols based on preclinical studies investigating the effects of this compound and similar GRK2/ROCK inhibitors in cardiovascular models.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against target kinases.
Methodology:
-
Reagents: Recombinant human GRK2, ROCK1, and other kinases of interest; ATP; substrate peptide (e.g., syntide-2 for GRK2); this compound; assay buffer.
-
Procedure:
-
A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.
-
The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isolated Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on cardiomyocyte contractility.
Methodology:
-
Cell Isolation: Ventricular myocytes are isolated from adult male mice (e.g., C57BL/6) by enzymatic digestion.
-
Experimental Setup: Isolated myocytes are placed on a perfusion chamber mounted on an inverted microscope equipped with a video-based edge detection system to measure cell shortening.
-
Procedure:
-
Cardiomyocytes are superfused with a physiological salt solution and field-stimulated to contract at a constant frequency (e.g., 1 Hz).
-
Baseline contractile parameters (e.g., percentage of cell shortening, maximal velocity of shortening and relengthening) are recorded.
-
Cells are pre-incubated with this compound (e.g., 1 µM) or vehicle for a specified duration (e.g., 10 minutes).
-
A β-adrenergic agonist (e.g., isoproterenol) is then added to the superfusion solution to stimulate contractility.
-
Contractile parameters are recorded in the presence of the agonist and this compound.
-
Data are analyzed to determine if this compound enhances the contractile response to β-adrenergic stimulation.
-
In Vivo Murine Model of Myocardial Infarction
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of heart failure.
Methodology:
-
Animal Model: Myocardial infarction (MI) is induced in adult male mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment Protocol:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
Treatment with this compound or its analogs (e.g., via osmotic mini-pumps or daily injections) is initiated at a specified time point post-MI (e.g., 1 week).
-
A range of doses can be tested (e.g., low, medium, and high doses).
-
-
Functional Assessment:
-
Cardiac function is assessed at baseline and at various time points post-MI using transthoracic echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Histological and Molecular Analysis:
-
At the end of the study, hearts are harvested for histological analysis (e.g., Masson's trichrome staining to assess fibrosis and infarct size) and molecular analysis (e.g., Western blotting or qPCR to measure markers of hypertrophy, fibrosis, and inflammation).
-
Experimental Workflow
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA/ROCK-1 Signaling Pathway and Oxidative Stress in Coronary Artery Disease Patients [redalyc.org]
- 7. G protein-coupled Receptor Kinase 2 as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
GSK180736A: A Comprehensive Technical Guide to its Molecular Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent small molecule inhibitor that has garnered significant interest in the scientific community for its dual activity against two key cellular kinases: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). Originally developed as a ROCK inhibitor, subsequent studies revealed its high affinity for GRK2, making it a valuable tool for investigating the physiological and pathological roles of both enzymes. This technical guide provides an in-depth overview of the on-target and off-target profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Core Targets and Off-Targets: A Quantitative Overview
This compound exhibits a distinct selectivity profile, potently inhibiting ROCK1 and GRK2 while displaying significantly lower activity against other kinases. The following tables summarize the in vitro potency of this compound against its primary targets and key off-targets, as determined by half-maximal inhibitory concentration (IC50) values.
Table 1: Primary Targets of this compound
| Target | IC50 (nM) | Assay Type |
| ROCK1 | 100 | Cell-free kinase assay |
| GRK2 | 770 | Cell-free kinase assay |
Table 2: Off-Target Profile of this compound
| Off-Target | IC50 (µM) | Selectivity vs. GRK2 |
| GRK5 | >231 (300-fold less potent) | ~300x |
| GRK1 | >770 (logIC50 > -3) | >1000x |
| PKA | 30 | ~39x |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GRK2.[2] Structural studies have revealed that it binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[8] This binding prevents the transfer of phosphate from ATP to the substrate, thereby inhibiting the kinase activity of the enzyme.
Signaling Pathways
The dual inhibition of ROCK1 and GRK2 by this compound impacts distinct but interconnected signaling pathways crucial for various cellular functions.
GRK2 and GPCR Desensitization
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs).[1][9] Upon agonist binding, GRK2 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization.[1][9] Inhibition of GRK2 by this compound can therefore enhance or prolong GPCR signaling.
ROCK1 Signaling in Cytoskeletal Dynamics
ROCK1 is a key downstream effector of the small GTPase RhoA and is centrally involved in regulating the actin cytoskeleton, cell adhesion, and motility.[3][4][10] The RhoA/ROCK1 pathway influences these processes by phosphorylating substrates that lead to increased actin-myosin contractility.
Experimental Protocols
The identification and characterization of this compound's targets and off-targets have been achieved through a combination of biochemical and biophysical assays. Below are generalized protocols for the key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (Generic)
This assay is used to determine the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ROCK1, GRK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Assay buffer (containing MgCl2 and other necessary cofactors)
-
This compound (serially diluted)
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
-
Procedure: a. Add assay buffer, substrate, and the purified kinase to the wells of the assay plate. b. Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction (e.g., by adding a stop solution). f. Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Reagents and Materials:
-
Purified kinase
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
This compound
-
Real-time PCR instrument capable of fluorescence detection and temperature ramping
-
-
Procedure: a. Prepare a solution of the purified kinase and the fluorescent dye in a suitable buffer. b. Add this compound or a vehicle control to the protein-dye mixture. c. Aliquot the mixture into PCR plate wells. d. Place the plate in the real-time PCR instrument. e. Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence. f. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. g. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. h. A significant increase in the Tm in the presence of this compound indicates direct binding.
Experimental Workflow
The following diagram illustrates a typical workflow for identifying and characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 biology. Its well-characterized dual inhibitory activity and selectivity profile make it suitable for a range of in vitro and cellular studies aimed at dissecting the complex roles of these kinases in health and disease. Researchers utilizing this compound should be mindful of its potent effects on both targets and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of this compound's molecular interactions and the experimental basis for their characterization, serving as a comprehensive resource for the scientific community.
References
- 1. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ROCK1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
GSK180736A: A Technical Guide to its History, Development, and Preclinical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK180736A is a potent small molecule inhibitor that has played a significant role in the exploration of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase (GRK) signaling pathways. Originally developed by GlaxoSmithKline as a ROCK1 inhibitor, it was later identified as a selective inhibitor of GRK2.[1][2] This dual activity, coupled with a well-characterized preclinical profile, has made this compound a valuable research tool and a foundational scaffold for the development of more selective kinase inhibitors. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
History and Development
This compound emerged from research programs at GlaxoSmithKline focused on the development of inhibitors for Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), a therapeutic target in cardiovascular diseases like hypertension.[2][3] The compound belongs to a chemical class of indazole/dihydropyrimidine-containing molecules.[1][4]
Subsequent screening of a collection of known protein kinase inhibitors using differential scanning fluorimetry revealed that this compound also potently and selectively inhibits G protein-coupled receptor kinase 2 (GRK2).[1][4] This discovery positioned this compound as a valuable chemical probe for studying the roles of both ROCK1 and GRK2 in various physiological and pathological processes. While its high potency against ROCK1 limits its use as a highly selective GRK2 inhibitor in certain contexts, it has served as a critical starting point for structure-based drug design efforts to develop next-generation GRK2 inhibitors with improved selectivity and pharmacokinetic properties.[2][5] There is no publicly available information to suggest that this compound has been evaluated in human clinical trials.[6][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the active site of its target kinases.[3][8] X-ray crystallography studies have shown that this compound binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[1][4] The interaction surface of this compound with GRK2 is approximately 290 Ų, and the electron density map suggests that the S-enantiomer is the favored binding configuration.[1]
Quantitative Data
The inhibitory activity of this compound against its primary targets and selected off-targets has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases
| Target Kinase | IC50 Value | Assay Conditions | Reference(s) |
| ROCK1 | 14 nM | Recombinant human ROCK1 expressed in Sf9 cells (SPA) | [9] |
| ROCK1 | 100 nM | Cell-free assay | [3] |
| GRK2 | 0.77 µM (770 nM) | Full-length C-terminal hexahistidine tagged GRK2 S670A mutant | [3] |
| GRK5 | >100 µM | In vitro phosphorylation assay | [9] |
| GRK1 | >100 µM | In vitro phosphorylation assay | [9] |
| PKA | 30 µM | Cell-free assay | [2][3] |
| RSK1 | 3,100 nM | Kinase activity assay | [9] |
| p70S6K | 2,850 nM | Kinase activity assay | [9] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Reference(s) |
| GRK2 vs. GRK1 | >100-fold | [2][3] |
| GRK2 vs. GRK5 | >100-fold | [2][3] |
| GRK2 vs. PKA | ~39-fold | [2][3] |
| ROCK1 vs. GRK2 | ~7-14-fold more potent for ROCK1 | [3][9] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Value/Description | Reference(s) |
| Molecular Formula | C19H16FN5O2 | [9] |
| Molecular Weight | 365.36 g/mol | |
| Bioavailability | Poor bioavailability noted as a limitation for its use as a GRK2 inhibitor. | [2] |
| Solubility (in DMSO) | 73 mg/mL (199.8 mM) |
Signaling Pathways
This compound modulates two key signaling pathways: the ROCK1 pathway, crucial for cytoskeleton regulation, and the GRK2 pathway, a central regulator of G protein-coupled receptor (GPCR) signaling.
ROCK1 Signaling Pathway
The RhoA/ROCK1 signaling pathway is a major regulator of cell shape, motility, and contraction.
Caption: ROCK1 Signaling Pathway and Inhibition by this compound.
GRK2 Signaling Pathway in Heart Failure
GRK2 plays a critical role in the desensitization of G protein-coupled receptors, particularly β-adrenergic receptors in the heart. Its upregulation is implicated in the pathophysiology of heart failure.
Caption: GRK2-mediated β-AR desensitization and its role in heart failure.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Radioactive Kinase Assay for ROCK1 and GRK2
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against purified kinases.
Objective: To quantify the enzymatic activity of ROCK1 or GRK2 in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Purified recombinant human ROCK1 or GRK2 enzyme.
-
Kinase-specific substrate (e.g., Long S6 Kinase substrate peptide for ROCK1, Tubulin for GRK2).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
This compound stock solution in DMSO.
-
96-well plates.
-
Phosphocellulose paper or membrane.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Quantify the amount of incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isolation and Contractility Measurement of Adult Mouse Cardiomyocytes
This protocol describes the isolation of viable adult mouse cardiomyocytes and the subsequent measurement of their contractile function, an assay in which this compound has been tested.[9]
Objective: To assess the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.
Materials:
-
Adult mouse (e.g., C57BL/6).
-
Langendorff perfusion system.
-
Perfusion buffer (calcium-free Tyrode's solution).
-
Digestion buffer (perfusion buffer containing collagenase type II and protease type XIV).
-
Stop buffer (perfusion buffer with 10% fetal bovine serum).
-
Laminin-coated coverslips.
-
IonOptix or similar cardiomyocyte contractility measurement system.
-
Fura-2 AM (for calcium transient measurements).
-
This compound stock solution in DMSO.
Procedure: Part A: Cardiomyocyte Isolation
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free perfusion buffer for 3-5 minutes to wash out the blood.
-
Switch to the digestion buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop buffer to release the cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity, and then gently resuspend them in a buffer with gradually increasing calcium concentrations to re-introduce calcium tolerance.
-
Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.
Part B: Contractility Measurement
-
Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.
-
Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C.
-
Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.
-
Introduce this compound at the desired concentration into the perfusion buffer and allow it to equilibrate with the cells.
-
Record the contractile parameters again in the presence of the compound.
-
Compare the contractile parameters before and after the addition of this compound to determine its effect. For positive controls, agonists like isoproterenol can be used.
Experimental Workflow
The preclinical evaluation of a kinase inhibitor like this compound typically follows a logical progression from initial screening to cellular and functional assays.
Caption: A representative experimental workflow for the preclinical characterization of a kinase inhibitor.
Conclusion
This compound has proven to be a pivotal molecule in the study of ROCK and GRK kinases. Its well-documented inhibitory profile and the availability of structural information have facilitated a deeper understanding of the roles of these kinases in cellular signaling. While its dual-target activity and suboptimal pharmacokinetic properties have precluded its own development as a therapeutic, it remains an indispensable tool for basic research and a foundational chemical scaffold in the ongoing quest for more selective and potent inhibitors of the ROCK and GRK families for various therapeutic indications, including cardiovascular and neurological disorders. This guide provides a centralized resource of its key technical attributes to aid researchers in these endeavors.
References
- 1. Isolation of Adult Murine Cardiac Myocytes, Contractility, and Ca2+ Measurements. [bio-protocol.org]
- 2. Isolation and physiological analysis of mouse cardiomyocytes. | Vanderbilt University Medical Center [medsites.vumc.org]
- 3. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK180736A In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of GSK180736A, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] This document includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor initially developed as a ROCK1 inhibitor.[2][4] Subsequent studies have demonstrated its potent, ATP-competitive inhibition of GRK2, with selectivity over other GRK subfamilies.[1][2] Understanding the potency and selectivity of this compound is crucial for its application in studying cellular processes regulated by these kinases and for potential therapeutic development. The following protocols outline a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview of its selectivity profile.
| Kinase Target | IC50 Value | Notes |
| ROCK1 | 100 nM | Highly potent inhibition.[1][5][6] |
| GRK2 | 770 nM (0.77 µM) | Potent and selective inhibition.[1][3][5][6] |
| GRK5 | >300-fold less potent than GRK2 | Demonstrates selectivity for GRK2 over GRK5.[7][8] |
| GRK1 | logIC50 > -3 | Weak inhibitor.[7][8] |
| PKA | 30 µM | Weak inhibitor.[1][5][6] |
Signaling Pathway
This compound primarily targets ROCK1 and GRK2, which are key regulators in distinct signaling pathways. ROCK1 is a downstream effector of the small GTPase RhoA and plays a critical role in cytoskeleton regulation, cell motility, and smooth muscle contraction. GRK2 is a serine/threonine kinase that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.
Experimental Protocols
The following protocol describes a generalized in vitro kinase assay for determining the IC50 of this compound using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents
-
Kinases: Recombinant human ROCK1 or GRK2.
-
Substrates:
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
ATP: Adenosine 5'-triphosphate, prepared in nuclease-free water.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Instrumentation: Luminometer.
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells.
-
Add the this compound serial dilutions to the appropriate wells.
-
Include control wells:
-
Negative Control (0% inhibition): Add DMSO vehicle instead of the inhibitor.
-
Positive Control (100% inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or perform the reaction without the kinase enzyme.
-
-
-
Kinase Reaction:
-
Add the kinase to all wells except the "no enzyme" positive control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of this compound. Adherence to these guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against ROCK1, GRK2, and other kinases of interest, thereby facilitating its use as a chemical probe in signal transduction research and drug discovery efforts.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK180736A in a Cell-Based ROCK Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway is implicated in various pathologies, making ROCK an attractive therapeutic target. GSK180736A is a potent inhibitor of ROCK1.[1][2] These application notes provide a detailed protocol for determining the cellular potency of this compound by measuring its effect on ROCK activity in a cell-based enzyme-linked immunosorbent assay (ELISA). The assay quantifies the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK.
Principle of the Assay
The activity of ROCK in cells is determined by measuring the phosphorylation of its substrate, MYPT1, at Threonine 696 (Thr696). This cell-based assay utilizes an ELISA format where whole cells are cultured, stimulated to activate the ROCK pathway, and treated with varying concentrations of the inhibitor, this compound. Following treatment, the cells are lysed, and the cell lysates are transferred to a microplate pre-coated with an antibody that captures MYPT1. The amount of phosphorylated MYPT1 (pMYPT1) is then detected using a specific antibody against the phosphorylated Thr696 residue, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is inversely proportional to the ROCK inhibitory activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 Value | Notes |
| ROCK1 | 14 nM / 100 nM | Potent inhibitor. The different reported IC50 values may be due to different assay conditions. |
| GRK2 | 0.77 µM | Also a selective inhibitor of G protein-coupled receptor kinase 2.[1][2] |
| PKA | 30 µM | Weak inhibitor of Protein Kinase A.[1] |
Signaling Pathway Diagram
Caption: ROCK signaling pathway leading to actomyosin contraction.
Experimental Workflow Diagram
References
Application Notes and Protocols for GSK180736A in Cardiac Myocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK180736A, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, in cardiac myocyte culture systems. This document outlines the mechanism of action, protocols for inducing and evaluating cardiac hypertrophy, and methods for quantifying cellular responses.
Introduction
Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling and has been implicated in the development of cardiac hypertrophy and heart failure.[1][2][3] this compound is a selective inhibitor of GRK2, making it a valuable tool for studying the role of GRK2 in cardiac myocyte biology and for evaluating the therapeutic potential of GRK2 inhibition.
Mechanism of Action
This compound is an ATP-competitive inhibitor of GRK2. In the context of cardiac hypertrophy, agonists such as phenylephrine (PE) and angiotensin II (Ang II) activate Gq-coupled receptors, leading to the activation of downstream signaling pathways that promote myocyte growth. GRK2 plays a crucial role in this process by interacting with phosphoinositide 3-kinase γ (PI3Kγ), which in turn activates the Akt/glycogen synthase kinase 3β (GSK3β) pathway.[1][2][3] This signaling cascade ultimately leads to the activation and nuclear translocation of the transcription factor nuclear factor of activated T-cells (NFAT), a key driver of hypertrophic gene expression.[1][2][3] By inhibiting GRK2, this compound is expected to attenuate this signaling cascade and prevent or reverse cardiac myocyte hypertrophy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Notes |
| GRK2 IC50 | 0.77 µM | Potent inhibitor of GRK2. |
| ROCK1 IC50 | 100 nM | Also a potent inhibitor of ROCK1, which should be considered in experimental design. |
| PKA IC50 | 30 µM | Weak inhibitor of PKA. |
| Working Concentration in Cardiomyocytes | 0.5 - 1 µM | Effective concentrations for inhibiting GRK2 in isolated cardiac myocyte cultures. |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rats, a widely used in vitro model for studying cardiac hypertrophy.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Collagenase Type II
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll gradient (optional, for purification)
-
Fibronectin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and connective tissue, leaving the ventricles.
-
Mince the ventricular tissue into small pieces.
-
Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.
-
Collect the dissociated cells after each digestion step and neutralize the enzyme with DMEM/F12 containing 10% FBS.
-
(Optional) Purify cardiomyocytes from fibroblasts using a Percoll density gradient.
-
Plate the isolated cardiomyocytes on fibronectin-coated culture dishes.
-
Allow the cells to attach and recover for 24-48 hours before initiating experiments.
Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound
This protocol details the induction of hypertrophy in cultured NRVMs and the application of this compound.
Materials:
-
Cultured NRVMs (from Protocol 1)
-
Serum-free DMEM/F12 medium
-
Phenylephrine (PE) or Angiotensin II (Ang II) stock solution
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
After the recovery period, replace the culture medium with serum-free DMEM/F12 for 24 hours to induce quiescence.
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0.5 µM, 1 µM).
-
Pre-incubate the cells with this compound or vehicle control for 1-2 hours.
-
Add the hypertrophic agonist (e.g., 50 µM PE or 1 µM Ang II) to the culture medium.
-
Incubate the cells for 48-72 hours to allow for the development of a hypertrophic phenotype.
Protocol 3: Immunofluorescence Staining for Hypertrophy Assessment
This protocol describes the staining of cardiomyocytes to visualize and quantify changes in cell size.
Materials:
-
Treated NRVMs on coverslips (from Protocol 2)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against α-actinin (a cardiomyocyte marker)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-α-actinin antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
Protocol 4: Quantification of Cardiomyocyte Surface Area
This protocol outlines the use of ImageJ/Fiji software to measure the surface area of stained cardiomyocytes.
Materials:
-
Fluorescence microscope
-
ImageJ/Fiji software
Procedure:
-
Acquire images of the stained cardiomyocytes using a fluorescence microscope. Capture multiple random fields for each experimental condition.
-
Open the images in ImageJ/Fiji.
-
If necessary, convert the images to 8-bit grayscale.
-
Use the "Freehand" or "Polygon" selection tool to manually trace the outline of individual cardiomyocytes, using the α-actinin staining as a guide.
-
Use the "Measure" command (Ctrl+M) to calculate the surface area of the selected cell.
-
Repeat this for a sufficient number of cells per condition (e.g., at least 50-100 cells) to ensure statistical power.
-
Compile the data and perform statistical analysis to compare the surface area between different treatment groups.
Visualizations
Caption: GRK2 signaling pathway in cardiac hypertrophy.
References
Application Notes and Protocols for GSK180736A In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK180736A is a potent small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1).[1][2][3][4][5] It exhibits high selectivity for GRK2 over other GRK subfamilies.[6][7] Due to its role in modulating GPCR signaling and cellular contractility, this compound is a valuable tool for investigating various physiological and pathological processes, particularly in cardiovascular research.[3] These application notes provide a summary of its mechanism of action, key quantitative data, and a suggested protocol for its in vivo administration in mice, based on available data for the compound and structurally related molecules.
Mechanism of Action
This compound was initially developed as a ROCK1 inhibitor and was later identified as a potent inhibitor of GRK2.[3]
-
GRK2 Inhibition: GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling and initiates receptor internalization, thereby dampening the signaling cascade.[3][6] By inhibiting GRK2, this compound prevents this phosphorylation event, leading to sustained GPCR signaling. This mechanism is of particular interest in conditions like heart failure, where GRK2 levels are often upregulated, leading to diminished β-adrenergic receptor responsiveness.[3][8]
-
ROCK1 Inhibition: ROCK1 is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, influencing processes such as cell adhesion, motility, and smooth muscle contraction.[2] Inhibition of ROCK1 by this compound can lead to vasodilation and other effects related to cytoskeletal dynamics.
The dual inhibitory activity of this compound should be considered when designing and interpreting experimental outcomes.
Signaling Pathway
The diagram below illustrates the canonical GPCR signaling pathway and the point of intervention for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols: GSK180736A Western Blot for p-MYPT1 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 100 nM.[1] It also exhibits inhibitory activity against G protein-coupled receptor kinase 2 (GRK2). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell shape, motility, and smooth muscle contraction. A key downstream effector of ROCK is the Myosin Phosphatase Targeting Subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP). ROCK1-mediated phosphorylation of MYPT1 at specific threonine residues, primarily Thr696 and Thr853, inhibits MLCP activity. This inhibition leads to an increase in the phosphorylation of the myosin light chain, promoting actin-myosin contractility.
These application notes provide a detailed protocol for utilizing this compound to investigate the ROCK signaling pathway by assessing the phosphorylation status of MYPT1 (p-MYPT1) via Western blot.
Signaling Pathway
The RhoA/ROCK/MYPT1 signaling cascade is a central regulatory mechanism for actomyosin contractility. Upon activation by upstream signals, the small GTPase RhoA activates ROCK1. Activated ROCK1 then phosphorylates MYPT1 at inhibitory sites, leading to the functional inactivation of MLCP. This results in a net increase in myosin light chain phosphorylation and subsequent cellular contraction. This compound, as a ROCK1 inhibitor, is expected to decrease the phosphorylation of MYPT1.
References
Application Notes and Protocols for GSK180736A in Cytoskeleton Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] With IC50 values of 100 nM for ROCK1 and 0.77 µM for GRK2, it serves as a valuable tool for investigating signaling pathways that regulate the cytoskeleton.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating the organization of the actin cytoskeleton, including the formation of stress fibers and focal adhesions.[4][5] GRK2 has been identified as a microtubule-associated protein that can directly phosphorylate tubulin, suggesting its involvement in modulating microtubule dynamics.[6]
These application notes provide a detailed protocol for utilizing this compound to study its effects on the actin and microtubule cytoskeleton via immunofluorescence microscopy. The provided methodologies are based on established protocols for cytoskeletal staining and the known mechanisms of ROCK and GRK2 inhibitors.
Product Information
| Product Name | This compound |
| Synonyms | GSK180736 |
| Target(s) | ROCK1, GRK2[1][2][3] |
| IC50 | ROCK1: 100 nM, GRK2: 0.77 µM[1][2][3] |
| Molecular Weight | 365.4 g/mol |
| Solubility | Soluble in DMSO (e.g., 73 mg/mL or 199.8 mM)[2] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[3] |
Signaling Pathways and Rationale for Use
This compound's dual inhibitory action on ROCK1 and GRK2 allows for the investigation of their roles in cytoskeletal organization.
-
ROCK1 and the Actin Cytoskeleton: The RhoA/ROCK pathway is a central regulator of actin-myosin contractility.[5] Activated RhoA stimulates ROCK, which in turn phosphorylates multiple substrates to promote the assembly of actin stress fibers and the formation of focal adhesions.[5] Inhibition of ROCK with compounds like this compound is expected to lead to the disassembly of stress fibers, a reduction in focal adhesions, and subsequent changes in cell morphology, such as a more stellate or rounded appearance.[7]
-
GRK2 and the Microtubule Network: GRK2 has been shown to associate with and phosphorylate tubulin, the building block of microtubules.[6] This suggests a role for GRK2 in regulating microtubule dynamics, such as polymerization, depolymerization, and stability. By inhibiting GRK2, this compound may alter the organization and density of the microtubule network.
Below is a diagram illustrating the key signaling pathways affected by this compound.
Expected Effects on the Cytoskeleton
Based on studies with other ROCK inhibitors, treatment of cells with this compound is anticipated to produce the following effects, which can be quantified through immunofluorescence analysis:
| Parameter | Expected Effect of this compound | Rationale |
| Actin Stress Fibers | Decrease in number and intensity | Inhibition of ROCK1 disrupts the signaling cascade required for stress fiber assembly.[7][8] |
| Cell Area | May increase or decrease depending on cell type and substrate adhesion | Changes in cytoskeletal tension and adhesion can lead to cell spreading or rounding.[4] |
| Cell Morphology | Cells may adopt a more stellate or rounded phenotype with cellular protrusions | Loss of stress fibers and altered contractility leads to changes in cell shape.[7] |
| Microtubule Network | Potential alterations in density and organization | Inhibition of GRK2 may affect tubulin phosphorylation and microtubule dynamics.[6] |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (e.g., 4% in PBS) or Methanol (-20°C)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-β-actin)
-
Fluorescently-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
Phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin for F-actin staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Experimental Workflow
The following diagram outlines the general workflow for immunofluorescence staining after treatment with this compound.
Detailed Staining Protocol
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Prepare working solutions of this compound in cell culture medium. A concentration range of 0.1 µM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.
-
Treat the cells with this compound or vehicle for the desired time period (e.g., 1, 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with pre-warmed PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[9]
-
Alternatively, for some microtubule studies, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-α-tubulin) to the recommended concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody and fluorescent phalloidin in blocking buffer.
-
Incubate the cells with the secondary antibody and phalloidin solution for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain the nuclei.[9]
-
Wash the cells two more times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power).
-
Analyze images using software such as ImageJ/Fiji to quantify parameters like fluorescence intensity, cell area, and fiber characteristics.
-
Data Analysis and Interpretation
Quantitative analysis of immunofluorescence images can provide objective data on the effects of this compound.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of actin and tubulin staining per cell to assess changes in the overall amount of these cytoskeletal components.
-
Cell Spreading Area: Outline the cell boundaries to measure the total cell area.
-
Fiber Analysis: Utilize plugins in image analysis software to quantify the number, length, and orientation of actin stress fibers.
By comparing these quantitative metrics between control and this compound-treated cells, researchers can elucidate the specific roles of ROCK1 and GRK2 in maintaining cytoskeletal architecture in their cell type of interest.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking or insufficient washing | Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps. |
| Weak or No Signal | Primary antibody concentration too low, or inactive secondary antibody | Optimize primary antibody concentration. Use a fresh or different secondary antibody. |
| Photobleaching | Excessive exposure to excitation light | Reduce exposure time or laser power. Use an anti-fade mounting medium. |
| Cells Detaching | Harsh washing or fixation | Be gentle during wash steps. Try a different fixation method (e.g., methanol vs. formaldehyde). |
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of ROCK1 and GRK2 in cytoskeletal regulation. The protocols and guidelines presented here provide a comprehensive framework for designing and executing immunofluorescence experiments to visualize and quantify the effects of this inhibitor on the actin and microtubule networks. Careful optimization of experimental conditions for the specific cell line and antibodies used will ensure high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G protein-coupled receptor kinase 2 is a microtubule-associated protein kinase that phosphorylates tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mdm2-Mediated Downmodulation of GRK2 Restricts Centrosome Separation for Proper Chromosome Congression [mdpi.com]
Application Notes and Protocols for Studying Endothelial Dysfunction with GSK180736A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Both ROCK and GRK2 are implicated in the pathways that lead to endothelial dysfunction, making this compound a valuable tool for investigating the molecular mechanisms underlying this condition and for exploring potential therapeutic strategies.
This compound's dual inhibitory activity allows for the simultaneous interrogation of two key signaling nodes involved in endothelial homeostasis. Elevated ROCK activity in endothelial cells is known to decrease endothelial nitric oxide synthase (eNOS) expression and activity, promote inflammation, and increase endothelial permeability. Similarly, GRK2 has been shown to negatively regulate eNOS function and contribute to impaired endothelial-dependent vasodilation. By inhibiting both kinases, this compound provides a powerful approach to restore endothelial function in experimental models.
These application notes provide detailed protocols for utilizing this compound in in vitro studies of endothelial dysfunction, focusing on key assays to assess endothelial cell function.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. This information is crucial for designing experiments and interpreting results.
| Target | IC50 Value | Selectivity | Reference(s) |
| ROCK1 | 14 nM - 100 nM | Highly potent | [1][2] |
| GRK2 | 0.77 µM | Selective over other GRKs | [1][2] |
| PKA | 30 µM | Weak inhibitor | [3] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.
Key Experimental Protocols
Endothelial Cell Culture
Objective: To maintain and propagate primary endothelial cells or endothelial cell lines for subsequent experiments.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g., bEnd.3, EA.hy926)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, fibronectin)
Protocol:
-
Pre-coat culture vessels with 0.1% gelatin or other appropriate coating solution for at least 30 minutes at 37°C.
-
Thaw cryopreserved endothelial cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed complete endothelial cell growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells onto the pre-coated culture vessels at a recommended seeding density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
Assessment of Nitric Oxide (NO) Production
Objective: To measure the effect of this compound on NO production in endothelial cells, a key indicator of endothelial function. The Griess assay is a common and straightforward method for this purpose.
Materials:
-
Endothelial cells cultured in 24-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium (phenol red-free)
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (NaNO2) standard solution
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Seed endothelial cells in a 24-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free, phenol red-free medium for 2-4 hours prior to the experiment.
-
Prepare working solutions of this compound in phenol red-free medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its IC50 values for ROCK1 and GRK2. Include a vehicle control (DMSO).
-
(Optional) To stimulate NO production, treat cells with an agonist such as bradykinin (1 µM) or VEGF (50 ng/mL) for 30 minutes.
-
Add the this compound working solutions or vehicle control to the cells and incubate for the desired time (e.g., 1-24 hours).
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions. Briefly: a. Add 50 µL of supernatant to a 96-well plate in duplicate. b. Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of eNOS Phosphorylation and Adhesion Molecule Expression
Objective: To investigate the effect of this compound on the signaling pathways regulating endothelial function by assessing the phosphorylation status of eNOS (a marker of its activity) and the expression of key adhesion molecules (markers of endothelial inflammation).
Materials:
-
Endothelial cells cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-VCAM-1, anti-ICAM-1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed endothelial cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle for the desired duration. For studying inflammation, pre-treat with this compound before stimulating with an inflammatory agent like TNF-α (10 ng/mL) for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways in endothelial dysfunction targeted by this compound.
Caption: General experimental workflow for studying this compound in endothelial cells.
References
Application Notes and Protocols: GSK180736A for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180736A is a potent and selective small molecule inhibitor with primary activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a valuable tool for studying GRK2 function.[2][4][5] Its dual activity and well-characterized inhibitory profile make it a suitable reference compound or positive control in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of either kinase. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the active site of ROCK1 and GRK2 to prevent the phosphorylation of their respective substrates.[1] It exhibits significant selectivity for GRK2 over other GRK subfamilies.[6] While highly potent against ROCK1, it shows weaker inhibition of Protein Kinase A (PKA).[2][3]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions |
| ROCK1 | 100 nM | Cell-free assay[1][7] |
| GRK2 | 770 nM | Cell-free assay[1][3][7] |
| GRK5 | >300-fold less potent than GRK2 | Cell-free assay[6][7] |
| GRK1 | >400-fold less potent than GRK2 | Cell-free assay[7] |
| PKA | 30 µM | Cell-free assay[1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H16FN5O2 |
| Molecular Weight | 365.37 g/mol |
| CAS Number | 817194-38-0 |
| Solubility | 73 mg/mL in DMSO[6][7] |
Signaling Pathways
The signaling pathways of ROCK1 and GRK2 are critical in various cellular processes. Understanding these pathways is essential for designing relevant screening assays.
Application in High-Throughput Screening
This compound is an ideal control compound for HTS campaigns targeting ROCK or GRK2 inhibitors due to its:
-
Potency: It exhibits nanomolar to low micromolar inhibition, providing a robust signal window in various assay formats.
-
Selectivity Profile: Its known selectivity against a panel of kinases allows for the characterization of hit compounds.
-
Commercial Availability: It is readily available from multiple chemical suppliers.
Experimental Protocols
The following are example protocols for HTS assays where this compound can be used as a positive control. These protocols are adaptable to 384-well or 1536-well formats with appropriate volume adjustments.
Protocol 1: Biochemical HTS for ROCK1 Inhibitors (Fluorescence Polarization)
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by ROCK1. Inhibition of ROCK1 results in a lower amount of phosphorylated peptide and thus a lower fluorescence polarization signal.
Materials:
-
Recombinant human ROCK1 catalytic domain
-
Fluorescently labeled S6-peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Binding Reagent (specific to the fluorescence polarization kit)
-
This compound (10 mM stock in DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound (e.g., 10-point, 1:3 dilution starting from 100 µM) and test compounds in DMSO. Dispense 50 nL of compound solutions into the assay plate. For controls, dispense DMSO (negative control) and a high concentration of this compound (positive control, e.g., 10 µM final concentration).
-
Enzyme Addition: Add 5 µL of ROCK1 solution (e.g., 2 µg/mL in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate (e.g., 200 nM) and ATP (e.g., 10 µM) in assay buffer.
-
Kinase Reaction: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Add 10 µL of binding reagent to stop the reaction.
-
Signal Stabilization: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Protocol 2: Cell-Based HTS for GRK2 Inhibitors (Phospho-Substrate ELISA)
This assay quantifies the phosphorylation of a GRK2 substrate in cells, providing a physiologically relevant context for inhibitor screening. A cell-based ELISA is used to detect the phosphorylated substrate.
References
- 1. Establishment and Application of a High Throughput Model for Rho Kinase Inhibitors Screening Based on Fluorescence Polarization [jstage.jst.go.jp]
- 2. reactionbiology.com [reactionbiology.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Integration of virtual screening with high-throughput screening for the identification of novel Rho-kinase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimal working concentration of GSK180736A in cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK180736A in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] It functions as an ATP-competitive inhibitor.[1] Its inhibitory activity is significantly higher for ROCK1 compared to GRK2.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] For a 10 mM stock solution, dissolve 3.65 mg of this compound (Molecular Weight: 365.36 g/mol ) in 1 mL of DMSO. Sonication may be required to aid dissolution.[5] Use fresh, high-quality DMSO to avoid solubility issues.[4]
Q4: Can this compound be used in animal studies?
A4: Yes, protocols for in vivo formulations are available. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure the solution is clear before administration.
Optimal Working Concentration in Cells
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
The table below summarizes the known IC₅₀ values and effective concentrations of this compound in various contexts.
| Target/Cell Line | Assay Type | IC₅₀ / Effective Concentration | Reference |
| ROCK1 | Cell-free kinase assay | 100 nM | [1][2] |
| GRK2 | Cell-free kinase assay | 770 nM (0.77 µM) | [1][2] |
| PKA | Cell-free kinase assay | 30 µM | [1] |
| Sf9 cells (expressing human ROCK1) | Scintillation Proximity Assay (SPA) | 14 nM | [1][4] |
| Primary Cardiac Myocytes (mouse) | Contraction assay | 0.5 µM - 1 µM | [1] |
Note: The IC₅₀ values from cell-free assays indicate the concentration required to inhibit the purified enzyme by 50%. In cell-based assays, higher concentrations may be necessary due to factors like cell permeability and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed in cells. | Suboptimal concentration: The concentration used may be too low for your specific cell type. | Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal working concentration. |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Increase the incubation time. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.5%. | |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| High serum concentration in media: Proteins in serum can bind to the inhibitor, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Perform a dose-response curve in media with varying serum concentrations. | |
| Observed cell toxicity or off-target effects. | Concentration is too high: High concentrations can lead to inhibition of other kinases or cellular processes. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is low and consistent across all wells, including vehicle controls (typically ≤ 0.1%). | |
| Precipitation of the compound in culture medium. | Low solubility: The compound may precipitate when diluted from a high-concentration stock into aqueous culture medium. | Ensure the final concentration of the inhibitor does not exceed its solubility in the culture medium. Prepare intermediate dilutions in a suitable solvent before adding to the medium. Visually inspect the medium for any precipitation after adding the compound. |
Experimental Protocols
General Protocol for Cell Viability/Proliferation Assay (e.g., MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value for cell viability.
General Protocol for Western Blotting to Assess Target Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a downstream target of ROCK1 (e.g., Phospho-MYPT1) or GRK2 overnight at 4°C. Also, probe for the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
GRK2 Signaling Pathway Inhibition
GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GRK2 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization. By inhibiting GRK2, this compound can prevent this desensitization, leading to prolonged GPCR signaling.
Caption: Inhibition of GRK2-mediated GPCR desensitization by this compound.
ROCK1 Signaling Pathway Inhibition
ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA-ROCK1 pathway is involved in regulating cell shape, motility, and contraction by phosphorylating various substrates that control actin cytoskeleton dynamics. This compound's inhibition of ROCK1 can lead to changes in cell morphology and migration.
Caption: Inhibition of the RhoA-ROCK1 signaling pathway by this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK180736A and PKA Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK180736A on Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor primarily targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1).[1][2][3] It is often used in research to study the roles of these kinases in various cellular processes.
Q2: Does this compound have off-target effects on Protein Kinase A (PKA)?
A2: Yes, this compound has been shown to have off-target effects on PKA, acting as a weak inhibitor.[1][2]
Q3: What is the reported IC50 value for this compound against PKA?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound for PKA is approximately 30 μM.[1][2] This indicates that a relatively high concentration of this compound is required to inhibit PKA activity by 50% in vitro.
Q4: How does the potency of this compound against PKA compare to its primary targets?
A4: this compound is significantly less potent against PKA compared to its primary targets, GRK2 (IC50 ≈ 0.77 μM) and ROCK1 (IC50 ≈ 100 nM).[1][2][3]
Q5: At what concentrations of this compound should I be concerned about PKA off-target effects in my experiments?
A5: Researchers should be cautious of potential PKA off-target effects when using this compound at concentrations approaching or exceeding its IC50 for PKA (30 μM). However, it is always advisable to perform control experiments to rule out off-target effects, even at lower concentrations.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets and its off-target activity on PKA.
| Target Kinase | IC50 Value | Reference |
| ROCK1 | 100 nM | [1][2] |
| GRK2 | 0.77 μM | [1][2][3] |
| PKA | 30 μM | [1][2] |
PKA Signaling Pathway
The diagram below illustrates a simplified canonical PKA signaling pathway. Activation of G protein-coupled receptors (GPCRs) by extracellular signals leads to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits can then phosphorylate various downstream substrates, leading to diverse cellular responses.
Caption: Canonical PKA Signaling Pathway.
Troubleshooting Guide
This guide addresses common issues encountered when investigating the off-target effects of this compound on PKA.
| Issue | Possible Cause | Recommended Solution |
| No inhibition of PKA activity observed even at high concentrations of this compound. | This compound precipitation: The compound may not be fully soluble at the tested concentrations in your assay buffer. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting into the assay buffer.[1][3] - Check the final solvent concentration in your assay and include a vehicle control. - Consider using a different assay buffer or adding a small amount of a non-ionic detergent. |
| Inactive PKA enzyme: The recombinant PKA used in the in vitro assay may have lost activity. | - Use a fresh batch of PKA or test its activity with a known activator (e.g., cAMP) or a positive control inhibitor. | |
| Assay conditions not optimal: ATP concentration, substrate concentration, or incubation time may not be suitable for detecting weak inhibition. | - Determine the Km of ATP for your PKA enzyme and use an ATP concentration at or below the Km to increase the sensitivity to competitive inhibitors. - Optimize substrate concentration and incubation time to ensure the reaction is in the linear range. | |
| High background signal in the PKA activity assay. | Contaminating kinase activity: Cell lysates or partially purified samples may contain other kinases that can phosphorylate the PKA substrate. | - Use a more specific PKA substrate. - Include a PKA-specific inhibitor (e.g., H-89 or PKI peptide) as a negative control to confirm that the measured activity is PKA-dependent. |
| Non-specific antibody binding (ELISA-based assays): The detection antibody may be cross-reacting with other components in the assay. | - Optimize antibody concentrations and blocking conditions. - Include a control with no primary antibody to assess non-specific secondary antibody binding. | |
| Inconsistent or variable IC50 values for this compound. | Experimental variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation times can lead to variable results. | - Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. - Maintain a constant temperature throughout the assay. - Use a multichannel pipette for simultaneous addition of reagents. |
| Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values. | - Be consistent with the assay format used for comparison. When reporting IC50 values, always specify the assay conditions. | |
| Observed cellular phenotype does not correlate with the weak in vitro PKA inhibition. | Off-target effects on other kinases: this compound is a potent inhibitor of ROCK1 and GRK2, which could be responsible for the observed cellular effects. | - Use more specific inhibitors for ROCK1 and GRK2 as controls. - Perform experiments with varying concentrations of this compound to see if the phenotype correlates with the IC50 for PKA or its primary targets. - Consider using RNAi to knockdown PKA and see if it recapitulates the phenotype observed with this compound. |
| Indirect effects on the PKA pathway: this compound might be affecting upstream regulators of PKA. | - Measure cAMP levels in cells treated with this compound to see if the upstream signaling is affected. |
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound for PKA using a commercially available luminescence-based kinase assay kit.
Materials:
-
Recombinant human PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in 100% DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Workflow Diagram:
Caption: In Vitro PKA Kinase Assay Workflow.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of PKA enzyme in kinase assay buffer.
-
Prepare a solution of PKA substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for PKA.
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the PKA enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (following the ADP-Glo™ protocol):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of PKA inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based PKA Activity Assay (FRET-based)
This protocol describes how to measure PKA activity in living cells using a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter), to assess the effect of this compound.[4][5]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Plasmid encoding a PKA FRET biosensor (e.g., AKAR4)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
PKA activator (e.g., Forskolin)
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)
Workflow Diagram:
References
- 1. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: GSK180736A Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK180736A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and a selective, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3]
Q2: What are the recommended concentrations for in vitro and in vivo experiments?
-
In vitro: For cell-based assays, concentrations typically range from 0.5 µM to 10 µM.[1] For kinase assays, the IC50 values are approximately 100 nM for ROCK1 and 0.77 µM for GRK2.[1][2]
-
In vivo: Formulation and dosage will depend on the animal model and administration route. A starting point for formulation can be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, but this should be optimized for your specific experimental setup.[1]
Q3: I am observing unexpected off-target effects. What could be the cause?
While this compound is selective, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations.[4][5] It is a weak inhibitor of PKA with an IC50 of 30 µM.[1][2] To mitigate off-target effects, it is crucial to:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as a structurally unrelated inhibitor for the same target or using knockout/knockdown cells for the intended target.
-
Confirm key findings using a secondary method.
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is soluble in DMSO (≥ 30 mg/mL) and Ethanol (3 mg/mL), but is insoluble in water.[6] For cell culture experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO and then dilute it to the final working concentration in your culture medium. If you observe precipitation, gentle warming and sonication can aid dissolution.[1] It's important to use fresh DMSO as it can absorb moisture, which reduces the solubility of the compound.[6]
Q5: My experimental results are inconsistent. What are some potential reasons?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of this compound. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and culture conditions.
-
Assay Variability: Ensure consistent incubation times and reagent concentrations.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 | Reference |
| ROCK1 | 100 nM | [1][2] |
| GRK2 | 0.77 µM | [1][2][7] |
| PKA | 30 µM | [1][2] |
| GRK1 | >100 µM | [8] |
| GRK5 | >100 µM | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL (82.11 mM) | [1] |
| Ethanol | 3 mg/mL | [6] |
| Water | Insoluble | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of ROCK1 and GRK2 Signaling
This protocol provides a method to assess the inhibitory effect of this compound on the ROCK1 and GRK2 signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound at the desired concentrations and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
To assess ROCK1 activity: Phospho-Myosin Light Chain 2 (Thr18/Ser19).
-
To assess GRK2 activity: Phospho-GRK2 (Ser685) or look at downstream GPCR desensitization markers.
-
Loading control: GAPDH or β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Overview of GRK2-mediated GPCR desensitization and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK180736A Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK180736A in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor with primary targets being Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2] It also shows inhibitory activity against other kinases to a lesser extent.[3]
Q2: What are the known IC50 values for this compound against its primary targets?
The inhibitory potency of this compound varies between its primary targets.
| Target | IC50 Value |
| ROCK1 | 100 nM[1][2] |
| GRK2 | 0.77 µM (770 nM)[1][2] |
Q3: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor, binding to the active site of ROCK1 and GRK2 to block their kinase activity.[1] This inhibition prevents the phosphorylation of their respective downstream substrates, thereby modulating various cellular processes.
Q4: Has the cytotoxicity of this compound been evaluated in primary cells?
While specific, comprehensive studies on the cytotoxicity of this compound across a wide range of primary cells are limited in publicly available literature, its effects have been studied in specific primary cell types such as cardiac myocytes.[2] Given its targets' roles in fundamental cellular processes, it is plausible that this compound could exhibit cytotoxic effects in various primary cells, depending on the cell type and the reliance on ROCK1 and GRK2 signaling pathways.
Q5: What are the potential cellular consequences of inhibiting ROCK1 and GRK2 in primary cells?
Inhibition of ROCK1 can impact cell adhesion, migration, proliferation, and apoptosis.[1] Inhibition of GRK2 is known to affect G protein-coupled receptor (GPCR) signaling and has been implicated in cardiovascular function and cancer.[3][4] The cytotoxic effects in primary cells will likely be context-dependent, influenced by the specific roles of these kinases in the chosen cell type.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the assessment of this compound cytotoxicity in primary cells.
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell health or density. Primary cells are often more sensitive to handling and culture conditions than cell lines.
-
Troubleshooting Tip:
-
Ensure consistent cell seeding density across all wells.
-
Minimize handling time and avoid harsh enzymatic digestion during cell isolation and passaging.
-
Regularly assess cell viability and morphology before starting the experiment.
-
Allow cells to adhere and stabilize for an appropriate time before adding this compound.
-
Problem 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: The chosen primary cells may be less dependent on ROCK1 and GRK2 signaling for survival.
-
Troubleshooting Tip:
-
Confirm the expression and activity of ROCK1 and GRK2 in your primary cell type using techniques like Western blotting or kinase activity assays.
-
Consider using a positive control known to induce apoptosis or cytotoxicity in your specific primary cells to validate the assay system.
-
-
Possible Cause 2: this compound solubility or stability issues in the culture medium.
-
Troubleshooting Tip:
-
This compound is typically dissolved in DMSO.[5] Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a non-toxic level for the primary cells (typically <0.1%).
-
Prepare fresh dilutions of this compound for each experiment.
-
Problem 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different assays measure different aspects of cell death. MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays measure membrane integrity.
-
Troubleshooting Tip:
-
Use a multi-parametric approach. Complement viability assays (MTT, resazurin) with cytotoxicity assays (LDH, trypan blue) and apoptosis-specific assays (Annexin V/PI staining, caspase activity) for a more complete picture of the cellular response to this compound.
-
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the incubation period with this compound, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Annexin V/PI Staining for Apoptosis
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
how to prepare GSK180736A stock solution
This technical support guide provides detailed instructions and answers to frequently asked questions regarding the preparation of GSK180736A stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][4] For applications where DMSO is not suitable, ethanol can be used, but at a much lower concentration.[1][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies significantly between different solvents. Please refer to the data summary table below for specific values.
Q3: How should I store the solid compound and the prepared stock solution?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][3] Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.[5]
Q4: My compound is not fully dissolving. What should I do?
A4: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid in dissolving the compound.[2][3] Ensure you are using a sufficient volume of fresh, high-quality solvent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Citations |
| DMSO | ≥ 30 to 73 mg/mL | ~82 to 200 mM | Use fresh, anhydrous DMSO for best results. | [1][2][3][4] |
| Ethanol | 3 mg/mL | ~8.2 mM | Sonication is recommended to aid dissolution. | [1][3] |
| Water | < 1 mg/mL | - | Considered insoluble or only slightly soluble. | [3][4] |
Molecular Weight of this compound is approximately 365.36 g/mol .[3][5]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (CAS: 817194-38-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[5] This prevents condensation from forming inside the vial.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 3.65 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.65 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution or warm it gently in a water bath to aid dissolution.[2][3]
-
Aliquoting: Once the solution is clear, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials.[5] This is crucial to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
Mandatory Visualization
Caption: Workflow for Preparing this compound Stock Solution.
References
preventing GSK180736A precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GSK180736A in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[1][2] It also acts as a selective and ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 0.77 μM.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4] It is practically insoluble in water.[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][4]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in a suitable solvent can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the initial signs of this compound precipitation in my cell culture media?
Precipitation can manifest as a fine, crystalline solid, cloudiness, or turbidity in the cell culture medium after the addition of the this compound working solution.[3] This can sometimes be observed visually or under a microscope.
Q5: Can serum in the cell culture media affect the solubility of this compound?
Yes, serum contains proteins like albumin that can bind to hydrophobic compounds, which may help to keep them in solution.[5][6] However, the complex composition of serum can also sometimes contribute to precipitation, and lot-to-lot variability in serum can affect experimental reproducibility.[6]
Troubleshooting Guide
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides potential causes and solutions to mitigate this problem.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding DMSO stock to media | The compound is "crashing out" of solution due to the abrupt change in solvent polarity from organic (DMSO) to aqueous (media). | Perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[1] This gradual reduction in concentration can help maintain solubility. |
| Cloudiness or turbidity in the final working solution | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Reduce the final working concentration of this compound. It is also recommended to keep the final DMSO concentration in the culture medium below 0.5%, with many cell lines tolerating up to 0.1%, to minimize solvent-induced cytotoxicity.[1] |
| Precipitate forms over time during incubation | The compound may be unstable or slowly precipitating out of the media at 37°C. The interaction with media components over time could also lead to precipitation. | Prepare fresh working solutions immediately before each experiment. Minimize the time between adding the compound to the media and starting the experiment. |
| Inconsistent results between experiments | Variability in the preparation of the working solution or lot-to-lot differences in media or serum. | Standardize the protocol for preparing the working solution. If using serum, consider testing a single batch to ensure consistency across a set of experiments. |
| Visible particles after gentle mixing | Incomplete initial dissolution of the stock solution or aggregation upon dilution. | Gentle warming of the stock solution to no higher than 50°C or brief sonication can aid in the complete dissolution of the compound.[3] Ensure the stock solution is clear before making further dilutions. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 30 mg/mL[2] | ~82.11 mM | Use of fresh, anhydrous DMSO is recommended.[2][4] Some sources report solubility up to 73 mg/mL.[4] |
| Ethanol | 3 mg/mL[3][4] | ~8.21 mM | Sonication may be required to achieve complete dissolution.[3] |
| Water | Insoluble[4] | - | This compound is poorly soluble in aqueous solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | ~6.84 mM | A co-solvent formulation primarily for in vivo use, but demonstrates methods to increase aqueous solubility.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] | ~6.84 mM | Another co-solvent system for in vivo administration.[2] |
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol provides a detailed methodology to prepare a working solution of this compound and minimize the risk of precipitation in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock solution. c. If dissolution is slow, gently vortex the solution. If necessary, warm the solution in a water bath at a temperature not exceeding 50°C or use a sonicator for a short period until the compound is completely dissolved.[3] d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
Prepare an Intermediate Dilution in DMSO: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution of the stock solution in sterile DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This step is crucial for preventing precipitation upon addition to the aqueous media.[1]
-
Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. To prepare the final working solution, slowly add the intermediate DMSO dilution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. For example, to achieve a 1 µM final concentration, add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium. c. The final concentration of DMSO in the media should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1] d. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further reducing the final concentration or optimizing the dilution strategy.
Visualizations
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
interpreting unexpected results with GSK180736A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK180736A. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why am I observing effects at concentrations much lower than the reported IC50 for GRK2?
A1: You are likely observing effects due to the inhibition of Rho-associated coiled-coil kinase 1 (ROCK1). This compound is significantly more potent against ROCK1 (IC50 = 100 nM) than its intended target, G protein-coupled receptor kinase 2 (GRK2) (IC50 = 770 nM).[1][2][3] Therefore, at lower concentrations, the observed cellular phenotype may be predominantly driven by ROCK1 inhibition.
Q2: My results are inconsistent with previous experiments using other GRK2 inhibitors. What could be the reason?
A2: The discrepancy could be due to the dual-inhibitory nature of this compound. Unlike more selective GRK2 inhibitors, this compound's potent inhibition of ROCK1 can lead to distinct or confounding cellular effects.[3] ROCK1 is a key regulator of the actomyosin cytoskeleton, and its inhibition can impact processes like cell motility, adhesion, and morphology, which might not be affected by a selective GRK2 inhibitor.[4][5][6] It is also important to consider that this compound is an ATP-competitive inhibitor, and variations in intracellular ATP concentrations can influence its apparent potency.[7][8]
Q3: I am not seeing any inhibition of GRK2 in my cell-based assay, even at high concentrations. What should I check?
A3: Several factors could contribute to this:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO, but precipitation can occur in aqueous media.[1][2][9] Prepare fresh dilutions from a DMSO stock for each experiment. Stock solutions in DMSO are stable for up to 1 year at -80°C.[1][2]
-
Cellular Context: The expression levels and activity of GRK2 and ROCK1 in your specific cell line will influence the observed effects. If ROCK1 is highly expressed and plays a dominant role in the measured phenotype, the effects of GRK2 inhibition may be masked.
-
Assay Design: For ATP-competitive inhibitors, the concentration of ATP in your assay can significantly impact the measured IC50 value.[10] If your assay uses high concentrations of ATP, you may require higher concentrations of this compound to see an inhibitory effect.
Q4: What are the known off-target effects of this compound?
A4: The primary "off-target" effect to consider is the potent inhibition of ROCK1.[1][2][3] this compound is also a weak inhibitor of Protein Kinase A (PKA) with an IC50 of 30 µM.[1][2] It shows high selectivity for GRK2 over other GRK subfamilies, being over 100-fold more selective for GRK2 than other GRKs.[2][3]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed
If the observed cellular phenotype is not consistent with the known functions of GRK2, it is crucial to consider the potent inhibition of ROCK1 by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected phenotypes with this compound.
Issue 2: Lack of Expected GRK2 Inhibition Phenotype
If you are not observing the expected phenotype associated with GRK2 inhibition, follow this troubleshooting workflow.
Troubleshooting Workflow:
Caption: Troubleshooting the absence of a GRK2 inhibition phenotype.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| ROCK1 | 100 nM |
| GRK2 | 770 nM |
| PKA | 30 µM |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile of this compound
| Kinase Family | Selectivity |
| GRKs | >100-fold selective for GRK2 over other GRKs |
Data compiled from multiple sources.[2][3]
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase (e.g., GRK2 or ROCK1).
Materials:
-
Purified, active kinase (GRK2 or ROCK1)
-
Kinase-specific substrate
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (specific to the kinase)
-
ATP (at a concentration equal to the Km for the specific kinase)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction:
-
Add 10 µL of the diluted this compound or vehicle (buffer with the same DMSO concentration) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the reaction: Add 20 µL of the ATP solution (containing [γ-³²P]ATP if using a radiometric assay) to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction:
-
For radiometric assays, stop the reaction by adding phosphoric acid and spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathways
GRK2 Signaling Pathway
G protein-coupled receptor kinases (GRKs), like GRK2, play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization.[11][12][13]
Caption: Simplified GRK2 signaling pathway.
ROCK1 Signaling Pathway
ROCK1 is a key downstream effector of the small GTPase RhoA. Activated RhoA binds to and activates ROCK1. ROCK1 then phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility. This pathway is central to the regulation of cell shape, migration, and adhesion.[4][5][6][14]
Caption: Simplified ROCK1 signaling pathway.
References
- 1. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 14. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK180736A lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using GSK180736A, with a specific focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor. Its primary targets are Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2] It is a selective and ATP-competitive inhibitor of GRK2.[1] It also exhibits high potency against ROCK1.[1][3]
Q2: Are there any known off-target effects of this compound?
Yes, this compound is a weak inhibitor of Protein Kinase A (PKA).[1][3] Researchers should consider this off-target activity when designing experiments and interpreting results.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a crystalline solid. Prepare fresh working solutions from a DMSO stock for each experiment to ensure consistency.[1]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
Lot-to-lot variability can arise from several factors, including differences in compound purity, the presence of inactive isomers, or variations in formulation.[4] It is crucial to perform quality control checks on new lots before use in critical experiments.
Troubleshooting Guide: Addressing Lot-to-Lot Variability
Unexpected or inconsistent results when using a new lot of this compound can be frustrating. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Reduced or No Inhibitory Activity with a New Lot
If a new lot of this compound shows reduced or no activity compared to a previous lot, consider the following troubleshooting steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the correct weighing and dissolution of the compound.
-
If possible, perform an analytical chemistry technique like HPLC-MS to verify the purity and identity of the new lot against a previously validated lot.
-
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve for the new lot and compare it to the curve from a previous, well-performing lot. This will help determine if the IC50 has shifted.
-
-
Check Experimental Assay Conditions:
-
Ensure all other experimental parameters, such as cell density, substrate concentration, and incubation times, are consistent with previous experiments.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
An increase in unexpected phenotypes or cellular toxicity with a new lot could indicate the presence of impurities.
-
Assess Purity:
-
As mentioned above, analytical validation of the new lot is the most direct way to assess purity.
-
-
Titrate the Compound:
-
Perform a toxicity assay (e.g., MTT or CellTiter-Glo) with a wide concentration range of the new lot to determine its toxicity profile. Compare this to the profile of a trusted lot.
-
-
Control for Off-Target Effects:
-
If you suspect off-target effects, include appropriate controls in your experiments. For example, when studying GRK2 inhibition, you can use a more selective GRK2 inhibitor as a control or measure the activity of known off-targets like PKA.
-
Experimental Protocols
In Vitro Kinase Assay for GRK2
This protocol is a general guideline for assessing the inhibitory activity of this compound on GRK2.
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence
Method:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant GRK2, and the fluorescent peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the rate of substrate phosphorylation and determine the IC50 of this compound.
Cell-Based Western Blot for ROCK1 Activity
This protocol assesses the effect of this compound on the phosphorylation of a downstream target of ROCK1, Myosin Light Chain 2 (MLC2).
Materials:
-
Cell line expressing ROCK1 (e.g., HeLa or HEK293)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Method:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MLC2 signal to total MLC2 and a loading control like GAPDH.
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Target | Reported IC50 | Reference |
| ROCK1 | 100 nM | [1][3] |
| GRK2 | 0.77 µM (770 nM) | [1][2] |
| PKA | 30 µM | [1][3] |
Visualizations
Caption: Simplified signaling pathways showing the inhibitory action of this compound on GRK2 and ROCK1.
Caption: A logical workflow for troubleshooting lot-to-lot variability issues with this compound.
References
Technical Support Center: In Vivo Administration of GSK180736A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK180736A in vivo. The focus is on anticipating and controlling for the effects of the vehicle used to deliver the compound, ensuring that observed results are attributable to this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[1][2][3] It is also a selective and ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2), with an IC50 of 0.77 μM.[1][2][4][5] It displays over 100-fold selectivity for GRK2 compared to other GRKs.[4][5] this compound is a weak inhibitor of PKA, with an IC50 of 30 μM.[2][4][6]
Q2: What are the common vehicles for in vivo delivery of this compound?
Due to its poor water solubility, this compound requires a vehicle containing organic solvents for in vivo administration.[6] Commonly suggested formulations include combinations of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and saline or corn oil.[1]
Q3: Why is a vehicle control group essential in my in vivo experiments with this compound?
A vehicle control group is critical because the solvents used to dissolve this compound can have their own biological effects.[7][8] These effects can confound the interpretation of your results, making it difficult to distinguish between the effects of this compound and the effects of the vehicle. The vehicle control group receives the same volume of the vehicle solution, prepared in the exact same way, but without the dissolved this compound.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound and its vehicle.
Issue 1: Unexpected or inconsistent results in the this compound-treated group.
Your this compound-treated animals are showing unexpected phenotypes, or the results are highly variable between animals.
Potential Cause: The vehicle components are exerting biological effects that are interacting with or masking the effects of this compound.
Troubleshooting Steps:
-
Thoroughly characterize the vehicle effects: Run a pilot study with a vehicle-only control group and a naive (untreated) control group. Monitor for any physiological or behavioral changes.
-
Consider the specific components of your vehicle:
-
DMSO: Can have anti-inflammatory and analgesic effects.[9][10] It may also induce changes in gene expression and epigenetic modifications.[10] The route of administration can also influence its effects.[9]
-
PEG400: Can influence drug absorption and metabolism.[11][12][13] High concentrations of PEG400 have been shown to increase the systemic exposure of some oral drugs by increasing their solubility and permeability.[11] It can also impact the gut microbiota.[14]
-
Tween 80 (Polysorbate 80): Can increase the absorption of P-glycoprotein substrates and has been associated with hypersensitivity reactions.[15][16][17] It may also have mild to moderate depressive effects on the central nervous system.[15]
-
-
Optimize the vehicle composition: If significant vehicle effects are observed, try to reduce the concentration of the problematic component(s). However, ensure that this compound remains fully solubilized.
-
Refine your experimental design: Ensure that your randomization and blinding procedures are robust to minimize bias.
Issue 2: The vehicle control group shows a significant phenotype compared to naive animals.
Your vehicle-treated control animals are not behaving or appearing as expected when compared to animals that have not received any treatment.
Potential Cause: One or more components of your vehicle are causing a biological response.
Troubleshooting Steps:
-
Deconstruct the vehicle: If your vehicle is a mixture, test each component individually in separate pilot groups to identify the causative agent.
-
Review the literature for known effects of your vehicle components: The table below summarizes some of the known in vivo effects of common vehicle components.
-
Consider alternative vehicles: If the effects are unavoidable and interfere with your experimental endpoints, you may need to explore alternative solubilization strategies.
Data Presentation
Table 1: Summary of Potential In Vivo Effects of Common Vehicle Components
| Vehicle Component | Potential Biological Effects | Key Considerations |
| DMSO | Anti-inflammatory, analgesic, neurotoxic at high doses.[9][18] | Effects can be route-dependent.[9] Can induce epigenetic changes.[10] |
| PEG400 | Can alter drug absorption and metabolism.[11][12][13] May cause renal toxicity at high doses.[19] | Effects can be concentration-dependent.[12] Can impact gut microbiota.[14] |
| Tween 80 | Can increase drug absorption.[17] Associated with hypersensitivity reactions.[16] | Can have CNS depressant effects.[15] |
| Corn Oil | Generally considered inert, but can improve physical and bacteriological parameters in some disease models.[20] | Can influence the absorption of lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Common In Vivo Vehicle for this compound
This protocol is based on a commonly suggested formulation for this compound.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, you could prepare a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of PEG300/400 and mix thoroughly. For a final formulation of 10% DMSO and 40% PEG300, if you added 100 µL of the DMSO stock, you would add 400 µL of PEG300.
-
Add the required volume of Tween-80 and mix until the solution is clear. For a 5% Tween-80 concentration, you would add 50 µL.
-
Finally, add the required volume of sterile saline to reach the final desired volume and concentration. For a 45% saline concentration, you would add 450 µL to bring the total volume to 1 mL.
-
The vehicle control should be prepared in the exact same manner, substituting the this compound DMSO stock with an equal volume of pure DMSO.
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a well-controlled in vivo experiment using this compound.
Caption: A simplified diagram showing this compound inhibiting its two primary targets, GRK2 and ROCK1.
Caption: A decision tree to guide troubleshooting when unexpected results are observed in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 8. Vehicle-treated control group: Significance and symbolism [wisdomlib.org]
- 9. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 11. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]
- 12. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ROCK Inhibitors: GSK180736A vs. Y-27632
In the landscape of cellular research and drug discovery, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is of paramount importance for studying and potentially treating a variety of disorders, including cardiovascular diseases, cancer, and neurological conditions. Among the arsenal of chemical tools available to researchers, GSK180736A and Y-27632 are two prominent small molecule inhibitors of ROCK. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific needs.
Introduction to ROCK and its Inhibition
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is a key mediator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies. Both this compound and Y-27632 are ATP-competitive inhibitors that target the kinase activity of ROCK, albeit with different potency and selectivity profiles.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Y-27632 against ROCK isoforms and other kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.
| Inhibitor | Target | Potency (IC50/Ki) | Source |
| This compound | ROCK1 | IC50 = 100 nM[1][2][3] | [1][2][3] |
| GRK2 | IC50 = 0.77 µM[1][2][3] | [1][2][3] | |
| PKA | IC50 = 30 µM[2][3] | [2][3] | |
| Y-27632 | ROCK1 | Ki = 0.22 µM[4] | [4] |
| ROCK2 | Ki = 0.30 µM[4] | [4] | |
| ROCK2 | IC50 = 800 nM[5] | [5] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro. Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher potency. The use of this compound as a GRK2 inhibitor is limited by its high potency against ROCK1[6].
Selectivity Profile
This compound was initially developed as a ROCK1 inhibitor and was later identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2)[6]. It exhibits over 100-fold selectivity for GRK2 over other GRKs[6]. However, its high potency for ROCK1 makes it a dual inhibitor in many cellular contexts. It is a weak inhibitor of Protein Kinase A (PKA)[2][3][6].
Y-27632 is a widely used and well-characterized selective inhibitor of both ROCK1 and ROCK2[4]. Its affinity for ROCK kinases is reported to be 200-2000 times higher than for other kinases, although some off-target effects have been noted[7]. It shows minimal off-target activity against citron kinase, PKN, or PKCα[4].
Cellular Effects
This compound: Due to its potent ROCK1 inhibition, this compound is expected to induce cellular effects consistent with the disruption of the actin cytoskeleton, such as changes in cell morphology, adhesion, and migration. Its dual activity on GRK2 may lead to additional effects on G protein-coupled receptor signaling.
Y-27632: is extensively documented to have profound effects on cell morphology and behavior. It is widely used in stem cell research to improve cell survival and cloning efficiency after single-cell dissociation by preventing apoptosis (anoikis)[8][9][10]. At a concentration of 10 µM, it effectively disrupts actin stress fiber formation in Swiss 3T3 fibroblasts[4]. Studies have also shown its ability to promote the proliferation and differentiation of certain cell types[11]. However, some studies suggest that the effects of Y-27632 may extend beyond ROCK inhibition, indicating the possibility of off-target effects or the involvement of additional pathways[12][13].
Experimental Protocols
Detailed experimental protocols for the determination of IC50 values are often specific to the laboratory and the assay platform used. However, a general protocol for an in vitro kinase assay to determine ROCK inhibition is provided below, based on commonly used methodologies.
General In Vitro ROCK Kinase Assay Protocol
This protocol describes a typical enzymatic assay to measure the inhibitory activity of compounds against ROCK kinases.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration close to the Km for the specific ROCK isoform)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like MYPT1)
-
Test compounds (this compound or Y-27632) dissolved in DMSO
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega) for detection
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compounds.
-
Add the recombinant ROCK enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
To start the kinase reaction, add a mixture of cold ATP and [γ-33P]ATP (or just ATP for the ADP-Glo™ assay).
-
Incubate the reaction for a specific duration at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ reagent).
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the ROCK Signaling Pathway and Experimental Logic
To better understand the mechanism of action of these inhibitors and the experimental workflow for their comparison, the following diagrams are provided.
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Caption: Workflow for comparing ROCK inhibitor potency.
Conclusion
Both this compound and Y-27632 are valuable tools for the study of ROCK signaling.
-
This compound offers higher potency for ROCK1 but also significantly inhibits GRK2, which could be an advantage for studying the interplay between these two pathways or a disadvantage if high selectivity for ROCK is required.
-
Y-27632 is a well-established and selective inhibitor of both ROCK1 and ROCK2, with a vast body of literature supporting its use in a wide range of cellular applications, particularly in stem cell biology.
The choice between this compound and Y-27632 will ultimately depend on the specific experimental goals, the required level of selectivity, and the cellular context of the study. Researchers should carefully consider the potency and selectivity profiles of each inhibitor when designing their experiments and interpreting their results. The absence of a direct, head-to-head comparative study under identical conditions means that researchers should be cautious when directly comparing the potency values reported in different studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 5. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
- 11. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK180736A and Paroxetine for G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of G protein-coupled receptor kinase 2 (GRK2): GSK180736A and paroxetine. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its inhibition is a promising therapeutic strategy for various diseases, including heart failure. This document summarizes their performance, presents supporting experimental data, and details the methodologies for key experiments to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Paroxetine |
| Primary Target | Originally developed as a ROCK1 inhibitor | Selective Serotonin Reuptake Inhibitor (SSRI) |
| GRK2 Potency (IC50) | ~0.77 µM[1][2] | ~5-20 µM[3] |
| Selectivity | Highly selective for GRK2 over other GRKs, but also a potent ROCK1 inhibitor.[1] | Selective for GRK2 over other GRKs.[4] |
| Cellular Efficacy | Potent in biochemical assays, but efficacy in cell-based assays can be limited by lower cell permeability.[5] | Demonstrates better efficacy in cell-based assays due to superior cell permeability of its scaffold.[5] |
| Mechanism of Action | Binds to the active site of GRK2 in a manner analogous to paroxetine.[6] | Binds to the active site of GRK2, stabilizing the kinase domain in a novel conformation.[4] |
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory potency of this compound and paroxetine against GRK2 and other kinases. It is important to note that the IC50 values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Inhibitory Potency (IC50) Against GRK2
| Compound | GRK2 IC50 (µM) | Reference |
| This compound | 0.77 | [1][2] |
| Paroxetine | 5 - 20 | [3] |
Table 2: Kinase Selectivity Profile
| Compound | GRK1 (pIC50) | GRK5 (pIC50) | ROCK1 (IC50) | PKA (IC50) | References |
| This compound | - | logIC50 > -4.0 | 100 nM | 30 µM | [1][6] |
| Paroxetine | 3.5 | 3.6 | - | - | [4] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In-Depth Analysis
Potency: In biochemical assays, this compound demonstrates significantly higher potency for GRK2, with a sub-micromolar IC50 value, compared to paroxetine, which typically exhibits IC50 values in the low micromolar range.[1][2][3]
Selectivity: While this compound shows high selectivity for GRK2 over other GRK family members, its potent inhibition of ROCK1 is a critical consideration for in vivo studies where off-target effects are a concern.[1] Paroxetine also displays selectivity for GRK2 over other GRKs.[4]
Cellular Performance: A key differentiator between these two inhibitors lies in their performance in cellular contexts. Studies have shown that inhibitors based on the paroxetine scaffold exhibit better cell permeability compared to those based on the this compound scaffold.[5] This superior permeability often translates to greater efficacy in cell-based assays for paroxetine-like compounds, even if their in vitro potency is lower than this compound.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the GRK2 signaling pathway and a typical experimental workflow for assessing GRK2 inhibition.
Caption: GRK2-mediated desensitization of a G protein-coupled receptor (GPCR).
Caption: A typical workflow for a biochemical GRK2 inhibition assay.
Experimental Protocols
In Vitro GRK2 Kinase Assay (Rhodopsin Phosphorylation)
This protocol is a common method for determining the in vitro potency of GRK2 inhibitors.
1. Reagents and Preparation:
-
GRK2 Enzyme: Purified, recombinant GRK2.
-
Substrate: Purified rhodopsin from bovine rod outer segments.
-
Radiolabeled ATP: [γ-³²P]ATP.
-
Inhibitors: this compound and paroxetine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and EDTA.
2. Assay Procedure:
-
In a reaction tube, combine the assay buffer, a fixed concentration of GRK2 enzyme, and varying concentrations of the inhibitor (this compound or paroxetine) or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the rhodopsin substrate and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
3. Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin band using autoradiography.
-
Quantify the band intensity to determine the extent of phosphorylation at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7][8]
Conclusion
Both this compound and paroxetine are valuable tools for studying GRK2 function. This compound offers high in vitro potency, making it an excellent choice for biochemical and structural studies. However, its significant off-target activity on ROCK1 and potentially lower cell permeability should be carefully considered for cellular and in vivo experiments. Paroxetine, while less potent in vitro, possesses a scaffold that confers better cell permeability, leading to potentially greater efficacy in cell-based assays.[5] The choice between these two inhibitors will ultimately depend on the specific experimental context and the relative importance of in vitro potency versus cellular efficacy and target selectivity. For researchers focused on cellular or in vivo effects of GRK2 inhibition, compounds based on the paroxetine scaffold may offer a more translationally relevant profile.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK180736A and Fasudil in the Context of Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable Rho-kinase (ROCK) inhibitors, GSK180736A and fasudil, with a focus on their potential applications in hypertension research. While both compounds target the ROCK signaling pathway, a key mediator of vascular tone and cellular proliferation, they exhibit distinct inhibitory profiles that could translate to different therapeutic opportunities and challenges.
Executive Summary
Fasudil, a well-established ROCK inhibitor, has been extensively studied in various preclinical models of hypertension, particularly pulmonary hypertension, and is clinically approved in some countries for cerebral vasospasm. Its mechanism of action primarily involves the inhibition of ROCK1 and ROCK2, leading to vasodilation and anti-remodeling effects.
This compound, a more recent investigational compound, presents a unique dual-inhibitor profile. It is a potent inhibitor of ROCK1 and also demonstrates selective inhibition of G protein-coupled receptor kinase 2 (GRK2). This dual action suggests a broader mechanistic impact, as GRK2 is also implicated in the pathogenesis of hypertension through its role in regulating G protein-coupled receptor signaling.
A significant distinction in the current body of research is the abundance of in vivo data for fasudil in hypertension models, whereas such data for this compound is not publicly available. Therefore, this guide will compare the compounds based on their mechanisms of action and in vitro inhibitory profiles, and will present the extensive preclinical data available for fasudil as a benchmark for a ROCK inhibitor in hypertension studies.
Mechanism of Action and Signaling Pathways
Both this compound and fasudil exert their primary effects by inhibiting Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in vascular smooth muscle contraction.[1][2] The canonical ROCK signaling pathway, initiated by agonists such as angiotensin II or endothelin-1, leads to the activation of the small GTPase RhoA, which in turn activates ROCK.[1][2] Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and vasoconstriction. By inhibiting ROCK, both fasudil and this compound promote vasodilation.
This compound, however, also targets G protein-coupled receptor kinase 2 (GRK2).[3][4] GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors.[5][6] In hypertension, elevated GRK2 activity can lead to impaired vasodilation.[5][6] By inhibiting GRK2, this compound may restore the function of vasodilatory GPCRs, offering a complementary mechanism for blood pressure reduction.
In Vitro Inhibitory Profile
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and fasudil against their primary targets.
| Compound | Target | IC50 | Reference(s) |
| This compound | ROCK1 | 100 nM | [3][4][7][8][9][10] |
| GRK2 | 0.77 µM (770 nM) | [3][4][8][9][10] | |
| Fasudil | ROCK1 | Not specified in searches | |
| ROCK2 | Not specified in searches |
Note: Specific IC50 values for fasudil against ROCK1 and ROCK2 were not consistently reported in the searched literature, though it is widely characterized as a potent ROCK inhibitor.
Preclinical Data in Hypertension Models: Fasudil
Extensive preclinical studies have evaluated the efficacy of fasudil in various rat models of pulmonary hypertension. The data consistently demonstrates its ability to reduce pulmonary artery pressure and mitigate vascular and cardiac remodeling.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model involves a single injection of monocrotaline to induce pulmonary arterial hypertension.
| Parameter | Control (MCT) | Fasudil Treatment | % Change | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~55-60 | ~35-40 | ~30-36% decrease | [2][11][12][13][14] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~35-40 | ~25-30 | ~25-29% decrease | [2][11][12][13][14] |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | ~0.5-0.6 | ~0.3-0.4 | ~33-40% decrease | [2][11][12][13][14] |
| Pulmonary Artery Wall Thickness (%) | Increased | Significantly Reduced | - | [2][11][12][13][14] |
SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats
This model combines the administration of a VEGF receptor inhibitor (SU5416) with exposure to hypoxia to induce a more severe form of pulmonary hypertension.
| Parameter | Control (SU5416/Hypoxia) | Fasudil Treatment | % Change | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~80-100 | ~50-60 | ~31-40% decrease | [15][16][17] |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | ~0.6-0.7 | ~0.4-0.5 | ~29-33% decrease | [15][16][17] |
| Pulmonary Artery Wall Thickness (%) | Increased | Significantly Reduced | - | [15][16][17] |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.[2][11][12][13][14]
-
Induction of Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).[2][11][12][13][14]
-
Fasudil Administration:
-
Key Measurements:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) measured via right heart catheterization.[2][11][12][13][14]
-
Cardiac Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S) is calculated.[2][11][12][13][14]
-
Vascular Remodeling: Histological analysis of pulmonary arteries to assess medial wall thickness.[2][11][12][13][14]
-
SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats
-
Induction of Hypertension: A single subcutaneous injection of SU5416 (20 mg/kg) followed by exposure to a hypoxic environment (e.g., 10% oxygen) for 3 weeks.[15][16][17]
-
Fasudil Administration:
-
Key Measurements:
Discussion and Future Directions
The comparison between this compound and fasudil highlights a trade-off between a well-characterized, single-pathway inhibitor and a novel compound with a potentially more complex and beneficial mechanism of action. Fasudil's extensive preclinical data in hypertension models provides a solid foundation for understanding the therapeutic potential of ROCK inhibition. The consistent reduction in pulmonary artery pressure and attenuation of vascular and cardiac remodeling underscore the importance of the ROCK pathway in the pathophysiology of hypertension.
The dual inhibitory activity of this compound against both ROCK1 and GRK2 is intriguing. Given the established role of GRK2 in hypertension, targeting this kinase in addition to ROCK could offer synergistic effects.[5][6] Inhibition of GRK2 may lead to enhanced vasodilation through the sensitization of β-adrenergic receptors and potentially other GPCRs involved in blood pressure regulation.[5][6]
The critical next step for evaluating the potential of this compound in hypertension is the execution of in vivo studies in relevant animal models. Such studies would be necessary to:
-
Determine the in vivo efficacy of this compound in reducing blood pressure.
-
Elucidate the relative contributions of ROCK1 and GRK2 inhibition to its overall antihypertensive effect.
-
Compare its potency and efficacy directly with established ROCK inhibitors like fasudil.
-
Assess its safety profile and potential off-target effects.
References
- 1. GRK2 Targeted Knock-down Results in Spontaneous Hypertension, and Altered Vascular GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil reduces monocrotaline-induced pulmonary arterial hypertension: comparison with bosentan and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. “The Expanding GRK Interactome: Implications in Cardiovascular Disease and Potential for Therapeutic Development” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. iris.hunimed.eu [iris.hunimed.eu]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 9. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. karger.com [karger.com]
- 13. Liposomal fasudil, a rho-kinase inhibitor, for prolonged pulmonary preferential vasodilation in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Fasudil Dichloroacetate Alleviates SU5416/Hypoxia-Induced Pulmonary Arterial Hypertension by Ameliorating Dysfunction of Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Specificity of GSK180736A: A Comparative Guide to siRNA-Mediated Target Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative framework for validating the specificity of GSK180736A, a dual inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1), using small interfering RNA (siRNA)-mediated gene knockdown.
This compound is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2.[1][2] While biochemical assays provide initial indications of a compound's targets, cellular studies are necessary to confirm that its phenotypic effects are indeed a result of engaging these targets. A powerful method for this validation is to compare the effects of the small molecule inhibitor with the effects of specifically knocking down the expression of its putative targets using siRNA.[3] This guide outlines the experimental workflow, data presentation, and key considerations for such a comparative study.
Comparative Analysis of Inhibitor vs. siRNA Effects
The central premise of this validation strategy is that if this compound exerts its cellular effects primarily through the inhibition of GRK2 and ROCK1, then the phenotypic changes observed upon treatment with this compound should be mimicked by the simultaneous knockdown of GRK2 and ROCK1 using siRNA.
Table 1: Comparative Effects of this compound and siRNA Knockdown on Cellular Phenotypes (Hypothetical Data)
| Treatment | Target Protein Level (vs. Control) | Downstream Substrate Phosphorylation (vs. Control) | Cellular Phenotype 1 (e.g., Migration, % Inhibition) | Cellular Phenotype 2 (e.g., Cytoskeletal Integrity, Score) |
| Vehicle Control | 100% | 100% | 0% | 100 |
| This compound (1 µM) | 100% | 25% | 75% | 40 |
| Scrambled siRNA | 100% | 100% | 5% | 95 |
| GRK2 siRNA | 20% | 80% | 30% | 85 |
| ROCK1 siRNA | 15% | 40% | 60% | 50 |
| GRK2 + ROCK1 siRNA | GRK2: 22%, ROCK1: 18% | 20% | 80% | 35 |
Table 2: Kinase Inhibition Profile of this compound
| Kinase | IC50 |
| ROCK1 | 100 nM[2] |
| GRK2 | 0.77 µM[2] |
| PKA | 30 µM[2] |
| GRK1 | >100-fold selective vs GRK2[2] |
| GRK5 | >100-fold selective vs GRK2[2] |
Signaling Pathways of GRK2 and ROCK1
This compound's targets, GRK2 and ROCK1, are key regulators in distinct but interconnected signaling pathways. Understanding these pathways is crucial for designing and interpreting validation studies.
References
- 1. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK180736A: A Comparative Guide to GRK2 and ROCK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK180736A with other notable inhibitors of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1). This compound, initially developed as a ROCK inhibitor, has been identified as a potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Upregulation of GRK2 is implicated in heart failure, making it a significant therapeutic target.[5][6] However, the utility of this compound is hampered by its potent inhibition of ROCK1 and limited bioavailability.[4] This guide presents key experimental data to cross-validate its effects against alternative compounds, aiding researchers in selecting the appropriate tools for their studies.
Quantitative Inhibitor Comparison
The following tables summarize the in vitro potency (IC50) of this compound and other well-characterized inhibitors against their primary targets and relevant off-target kinases. This data facilitates a direct comparison of potency and selectivity.
Table 1: Inhibitor Potency (IC50) Against GRK and ROCK Kinases
| Compound | GRK2 (nM) | ROCK1 (nM) | GRK1 (nM) | GRK5 (nM) | PKA (nM) | Data Source(s) |
| This compound | 770 | 100 | >100,000 | 231,000 | 30,000 | [2][4][7][8] |
| CCG-224406 | 130 | >10,000 | >91,000 | >91,000 | - | [5][9] |
| Paroxetine | 1,100 - 20,000 | - | 17,600 - 66,000 | 14,300 - 55,000 | 45,000 | [10][11][12] |
| Takeda103A | 20 - 54 | - | >125,000 | >125,000 | 2,000 | [5][13][14] |
| CCG258747 | 18 | >10,000 | 3,300 | 1,500 | 2,500 | [15] |
Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, substrate used). The ranges provided for Paroxetine reflect this variability as reported in different studies.
Table 2: Selectivity Profile of Key Inhibitors
| Compound | Primary Target(s) | Selectivity for GRK2 over GRK1 | Selectivity for GRK2 over GRK5 | Selectivity for GRK2 over ROCK1 | Key Features |
| This compound | ROCK1, GRK2 | >400-fold | ~300-fold | 0.13-fold (More potent on ROCK1) | Dual ROCK1/GRK2 inhibitor; limited bioavailability.[4][8] |
| CCG-224406 | GRK2 | >700-fold | >700-fold | >77-fold | Highly selective for GRK2; no detectable ROCK1 inhibition.[5][9] |
| Paroxetine | SERT, GRK2 | 16 to 60-fold | 13 to 50-fold | - | FDA-approved drug; modest GRK2 potency.[12][16] |
| Takeda103A | GRK2 | >2,300-fold | >2,300-fold | - | Potent and highly selective for GRK2 subfamily over other GRKs; poor pharmacokinetics.[13][14] |
| CCG258747 | GRK2 | ~183-fold | ~83-fold | >555-fold | Potent and selective GRK2 inhibitor with good cell permeability.[15] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving GRK2 and ROCK1 and the points of inhibition.
References
- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
GSK180736A: A Comparative Analysis of its Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinase selectivity profile of GSK180736A, a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a clear comparison with alternative inhibitors.
Executive Summary
This compound is a dual inhibitor, demonstrating high potency against ROCK1 with an IC50 of 100 nM and significant activity against GRK2 with an IC50 of 0.77 µM.[1][2] Originally developed as a ROCK inhibitor, it has also been identified as a selective, ATP-competitive inhibitor of GRK2.[1][2] Its selectivity profile reveals weaker inhibition of other kinases such as PKA (IC50 of 30 µM), highlighting its specificity.[1][2] This guide presents a detailed comparison of this compound's inhibitory activity against a panel of kinases and provides a standardized experimental protocol for assessing kinase inhibition.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Kinase Target | IC50 Value | Reference |
| ROCK1 | 100 nM | [1][2] |
| GRK2 | 0.77 µM (770 nM) | [1][2] |
| PKA | 30 µM | [1][2] |
| GRK1 | >100 µM | [3] |
| GRK5 | 300-fold less potent than against GRK2 | [1] |
Comparative Analysis with Alternative Inhibitors
This compound's unique dual-inhibitor profile sets it apart from more singularly focused kinase inhibitors. For researchers investigating pathways where both ROCK1 and GRK2 play a role, this compound offers a valuable tool. The following table provides a comparison with other known kinase inhibitors.
| Compound | Primary Target(s) | IC50 (ROCK1) | IC50 (GRK2) | Notes |
| This compound | ROCK1, GRK2 | 100 nM | 0.77 µM | Dual inhibitor with high potency for ROCK1. |
| Y-27632 | ROCK | ~140 nM | - | A widely used, selective ROCK inhibitor. |
| Fasudil | ROCK | ~450 nM | - | Another commonly used ROCK inhibitor. |
| CCG-224406 | GRK2 | No detectable inhibition | 130 nM | A highly selective GRK2 inhibitor developed from a this compound scaffold.[4] |
Experimental Protocols
To ensure reproducibility and accurate comparison of kinase inhibitor performance, a detailed experimental protocol is essential. The following is a representative methodology for determining the IC50 values of kinase inhibitors, such as this compound, using a luminescence-based kinase assay like the ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., ROCK1, GRK2)
-
Kinase-specific substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.
-
For the no-inhibitor control, use DMSO alone.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
To provide a biological context for the action of this compound, the following diagrams illustrate the signaling pathways of its primary targets, ROCK1 and GRK2.
Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.
Caption: The GRK2 signaling pathway, which mediates GPCR desensitization.
References
- 1. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK180736A and Other ROCK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK180736A and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The following sections detail a quantitative comparison of inhibitor potency, comprehensive experimental protocols for inhibitor characterization, and visual representations of the ROCK signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The potency of this compound and other well-characterized ROCK inhibitors is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the two major ROCK isoforms, ROCK1 and ROCK2. A lower value indicates higher potency.
| Inhibitor | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) | Other Notable Kinase Inhibition (IC50/Ki) |
| This compound | 100[1][2] | - | GRK2 (770 nM)[1][3][4][5], PKA (30 µM)[1][3][5] |
| Y-27632 | 220 (Ki)[1] | 300 (Ki)[1] | PKA, PKC, MLCK (low micromolar) |
| Fasudil (HA-1077) | - | 10,700[1] | PKA, PKC, PKG (micromolar range)[4] |
| Ripasudil (K-115) | 51[1] | 19[1] | - |
| Netarsudil | - | - | - |
| GSK269962 | 1.6[1] | 4[1] | - |
| SR 3677 | 56[1] | 3[1] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration. It is important to consider the experimental context when comparing values across different studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a ROCK inhibitor.
Objective: To determine the IC50 value of a test compound against purified ROCK1 or ROCK2 enzyme.
Materials:
-
Purified recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ROCK substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) and other comparators
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the ROCK enzyme, and the substrate peptide.
-
Add the diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells with a known potent ROCK inhibitor as a positive control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km for ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular ROCK Inhibition Assay (Western Blot)
This protocol describes how to assess the ability of a ROCK inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To evaluate the effect of a test compound on the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Targeting subunit 1 (MYPT1) in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549, or a relevant cell line for the research question)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Agonist to stimulate the Rho-ROCK pathway (e.g., LPA, U46619)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agonist (e.g., LPA) for a short period (e.g., 5-15 minutes) to activate the Rho-ROCK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualizations
Caption: The RhoA/ROCK signaling pathway leading to actin-myosin contraction and stress fiber formation.
Caption: A typical workflow for the screening and development of novel ROCK inhibitors.
References
- 1. adooq.com [adooq.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. courses.edx.org [courses.edx.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK180736A Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK180736A's performance against alternative inhibitors of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). The information is supported by experimental data to validate its efficacy in different cell lines.
This compound is a potent small molecule inhibitor targeting both ROCK1 and GRK2, two kinases implicated in a variety of cellular processes and disease pathologies. Understanding its efficacy and specificity in comparison to other available tools is crucial for designing and interpreting experiments in drug discovery and basic research.
Mechanism of Action
This compound is a dual inhibitor, primarily targeting ROCK1 and GRK2.[1][2] It also exhibits some inhibitory activity against GRK5 and Protein Kinase A (PKA), though with significantly lower potency.[1] GRKs are responsible for regulating the signaling of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. ROCK1 is a key effector of the RhoA GTPase and plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.
dot
Figure 1. Simplified signaling pathways of ROCK1 and GRK2 and the inhibitory action of this compound.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activity of this compound and its alternatives against their primary targets. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
ROCK1 Inhibition
| Inhibitor | IC50 (nM) | Cell Line for IC50 Determination | Key Cellular Effects |
| This compound | 14 - 100 | Sf9 cells (recombinant human ROCK1) | Inhibition of ROCK1-mediated signaling. |
| Y-27632 | ~220 (Ki) | N/A | Promotes survival of dissociated stem cells, inhibits apoptosis. |
| Fasudil | N/A | N/A | Reduces expression of inflammatory factors, induces apoptosis in cancer cells. |
| RKI-1447 | N/A | N/A | Potent and selective ROCK inhibitor. |
GRK2 Inhibition
| Inhibitor | IC50 (nM) | Cell Line for IC50 Determination | Key Cellular Effects |
| This compound | 770 | BTI-TN-5B1-4 cells (recombinant human GRK2) | Inhibits GRK2-mediated GPCR desensitization. |
| Takeda103A | 20 | BTI-TN-5B1-4 cells (recombinant human GRK2) | Highly potent and selective GRK2 inhibitor. |
| Paroxetine | ~35,000 (cellular IC50) | HEK293 cells | Inhibits GRK2-dependent receptor phosphorylation, demonstrates good cell permeability. |
| CCG-224406 | 130 | N/A | Highly selective GRK2 inhibitor with no detectable ROCK1 inhibition. |
| CCG-215022 | 150 | N/A | Pan-GRK inhibitor. |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of inhibitors against ROCK1 or GRK2.
dot
Figure 2. General workflow for an in vitro kinase assay to determine inhibitor potency.
Materials:
-
Recombinant human ROCK1 or GRK2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide for ROCK1, Rhodopsin for GRK2)
-
ATP
-
Inhibitor of interest (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
Add the recombinant kinase to the wells of the assay plate.
-
Add the inhibitor dilutions to the wells containing the kinase and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell-Based Assay for GRK2 Inhibition: GPCR Internalization
This assay measures the ability of an inhibitor to block GRK2-mediated internalization of a GPCR, such as the µ-opioid receptor (MOR).
Materials:
-
HEK293 or U2OS cells stably expressing a tagged GPCR (e.g., FLAG-MOR)
-
Cell culture medium and supplements
-
GPCR agonist (e.g., DAMGO for MOR)
-
GRK2 inhibitor (e.g., this compound, Paroxetine)
-
Primary antibody against the tag (e.g., anti-FLAG)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microplate reader or high-content imaging system
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the GRK2 inhibitor for a specific time (e.g., 30 minutes).
-
Stimulate the cells with the GPCR agonist to induce receptor internalization.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate the cells with the primary antibody against the receptor tag.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or measure the fluorescence intensity using a microplate reader.
-
Quantify the amount of receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.
-
Calculate the percentage of inhibition of receptor internalization for each inhibitor concentration and determine the EC50 value.
A study comparing this compound and Paroxetine in a µ-opioid receptor internalization assay found that compounds based on the paroxetine scaffold demonstrated better efficacy in this cell-based assay, which was attributed to their superior cell permeability.
Cell-Based Assay for ROCK1 Inhibition: Inhibition of Myosin Light Chain (MLC) Phosphorylation
This assay measures the inhibition of ROCK1 activity by quantifying the phosphorylation of its downstream substrate, Myosin Light Chain (MLC).
Materials:
-
A suitable cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
ROCK1 inhibitor (e.g., this compound, Y-27632)
-
Lysis buffer
-
Antibodies against phosphorylated MLC (pMLC) and total MLC
-
Western blotting reagents and equipment
Procedure:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Treat the cells with different concentrations of the ROCK1 inhibitor for a specific duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against pMLC and total MLC.
-
Quantify the band intensities and calculate the ratio of pMLC to total MLC for each treatment condition.
-
Determine the concentration-dependent inhibition of MLC phosphorylation by the inhibitor.
Conclusion
This compound is a valuable research tool for studying the roles of ROCK1 and GRK2 in cellular processes. Its dual inhibitory activity makes it suitable for studies where simultaneous inhibition of both kinases is desired. However, for applications requiring high selectivity, other inhibitors such as Takeda103A or CCG-224406 for GRK2, and RKI-1447 for ROCK1, may be more appropriate. Furthermore, for cell-based assays, the cell permeability of the inhibitor is a critical factor to consider, as highlighted by the superior performance of paroxetine-based compounds in the GPCR internalization assay. Researchers should carefully consider the specific requirements of their experimental system when selecting an inhibitor. The provided protocols offer a starting point for validating the efficacy of this compound and its alternatives in various cell lines.
References
A Comparative Guide to the Dose-Response of GSK180736A and Structurally Similar Kinase Inhibitors
This guide provides a comprehensive dose-response comparison of GSK180736A and its analogs, targeting researchers, scientists, and professionals in drug development. The focus is on the inhibition of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1), key enzymes in various cellular signaling pathways.
Dose-Response Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and a series of its analogs against a panel of kinases. This data, primarily sourced from Waldschmidt et al. (2016), highlights the structure-activity relationship and selectivity of these compounds. The development of these analogs was guided by a hybridization strategy of this compound and another potent GRK2 inhibitor, Takeda103A.[1]
| Compound | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | ROCK1 IC50 (nM) | PKA IC50 (nM) |
| This compound (Parent) | 770 | >100,000 | >100,000 | 100 | 30,000 |
| Paroxetine (Parent) | 1,100 | 6,800 | >100,000 | >100,000 | >100,000 |
| Takeda103A (Parent) | 20 | 1,000 | 1,000 | >100,000 | 1,000 |
| Analog 12a | 3,800 | >100,000 | >100,000 | 5,700 | >100,000 |
| Analog 12b | 80 | 2,200 | 3,800 | 30 | 4,200 |
| Analog 12c | 150 | 3,800 | 3,800 | 57 | 12,000 |
| Analog 12d | 190 | >100,000 | >100,000 | 5,600 | >100,000 |
| Analog 12e | 60 | 16,000 | 2,300 | 57 | 1,800 |
| Analog 12f | 1,100 | >100,000 | 11,000 | 2,300 | 20,000 |
| Analog 12g | 1,200 | >100,000 | 28,000 | 1,800 | 23,000 |
| Analog 12l | 130 | >100,000 | >100,000 | 6,500 | >100,000 |
| Analog 12m | 140 | >100,000 | >100,000 | 11,000 | >100,000 |
| Analog 12n (CCG-224406) | 130 | >100,000 | >100,000 | >100,000 | >100,000 |
| Analog 12o | 2,000 | >100,000 | >100,000 | >100,000 | >100,000 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and the general workflow for the in vitro kinase assays used to generate the dose-response data.
Experimental Protocols
The following are detailed methodologies for the in vitro kinase assays used to determine the dose-response relationships of this compound and its analogs.
In Vitro GRK2, GRK1, and GRK5 Kinase Assays
This protocol is based on the methods described by Waldschmidt et al. (2016).
1. Reagents and Materials:
-
Kinases: Recombinant human GRK2, GRK1, and GRK5.
-
Substrate: Tubulin.
-
ATP: [γ-³²P]ATP and non-radiolabeled ATP.
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM EGTA, and 0.02% Brij-35.
-
Test Compounds: this compound and its analogs dissolved in DMSO.
-
Phosphocellulose Paper: P81 paper for capturing phosphorylated substrate.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Kinase reactions were performed in a final volume of 25 µL in 96-well plates.
-
The reaction mixture contained kinase assay buffer, 1 µM tubulin, 5 µM ATP (spiked with [γ-³²P]ATP), and the respective kinase (GRK2, GRK1, or GRK5).
-
Test compounds were added to the reaction mixture at various concentrations, with the final DMSO concentration not exceeding 1%.
-
The reactions were initiated by the addition of the ATP mixture and incubated for 20 minutes at 30°C.
-
Reactions were terminated by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 paper was washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The washed P81 paper was then dried, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vitro ROCK1 Kinase Assay
This protocol is also based on the methods described by Waldschmidt et al. (2016).
1. Reagents and Materials:
-
Kinase: Recombinant human ROCK1.
-
Substrate: Long S6K peptide.
-
ATP: [γ-³³P]ATP and non-radiolabeled ATP.
-
Kinase Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.
-
Test Compounds: this compound and its analogs dissolved in DMSO.
-
Phosphocellulose Paper: P81 paper.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter.
2. Procedure:
-
The assay was conducted in a final volume of 25 µL in 96-well plates.
-
The reaction mixture consisted of kinase assay buffer, 10 mM Mg-acetate, 30 µM Long S6K peptide, 10 µM ATP (spiked with [γ-³³P]ATP), and ROCK1 kinase.
-
Test compounds were pre-incubated with the kinase for 10 minutes at room temperature before initiating the reaction.
-
The reaction was initiated by the addition of the ATP and substrate mixture and incubated for 40 minutes at room temperature.
-
The reaction was stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 paper was washed three times for 5 minutes each in 75 mM phosphoric acid.
-
The radioactivity on the dried paper was measured using a scintillation counter.
-
IC50 values were calculated from the dose-response curves using a suitable curve-fitting model.
In Vitro PKA Kinase Assay
This protocol follows the methodology outlined by Waldschmidt et al. (2016).
1. Reagents and Materials:
-
Kinase: Recombinant human PKA.
-
Substrate: CREBtide peptide.
-
ATP: [γ-³³P]ATP and non-radiolabeled ATP.
-
Kinase Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.
-
Test Compounds: this compound and its analogs dissolved in DMSO.
-
Phosphocellulose Paper: P81 paper.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter.
2. Procedure:
-
The assay was performed in a 25 µL reaction volume in 96-well plates.
-
The reaction mixture included kinase assay buffer, 10 mM Mg-acetate, 30 µM CREBtide peptide, 10 µM ATP (spiked with [γ-³³P]ATP), and PKA kinase.
-
Test compounds were pre-incubated with the kinase for 10 minutes at room temperature.
-
The reaction was started by adding the ATP and substrate mixture and incubated for 40 minutes at room temperature.
-
The reaction was terminated by spotting 20 µL onto P81 phosphocellulose paper.
-
The paper was washed three times for 5 minutes each in 75 mM phosphoric acid.
-
Radioactivity was quantified using a scintillation counter.
-
IC50 values were determined from the resulting dose-response curves.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
